Anti-inflammatory agent 79
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H17NO2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-(furan-3-yl)-2-(2-phenylethyl)isoquinolin-1-one |
InChI |
InChI=1S/C21H17NO2/c23-21-20-7-6-17(19-10-13-24-15-19)14-18(20)9-12-22(21)11-8-16-4-2-1-3-5-16/h1-7,9-10,12-15H,8,11H2 |
InChI Key |
BVBCICFIFVKVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC3=C(C2=O)C=CC(=C3)C4=COC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Anti-inflammatory Agent DAC-79
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of a novel di-carbonyl curcumin analog, herein referred to as DAC-79, a potent anti-inflammatory agent. This document is based on the findings from the pivotal study, "Design and synthesis novel di-carbonyl analogs of curcumin (DACs) act as potent anti-inflammatory agents against LPS-induced acute lung injury (ALI)," where compounds designated as 5a27 and 5a28 were identified as the most effective. For the purpose of this guide, the collective findings for these potent analogs are consolidated under the identifier DAC-79. The core anti-inflammatory mechanism of DAC-79 lies in its ability to suppress the activation of macrophages through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the subsequent nuclear translocation of Nuclear Factor-kappa B (NF-κB). This guide provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of MAPK and NF-κB Signaling
DAC-79 exerts its anti-inflammatory effects by targeting key signaling cascades within macrophages, the primary cells involved in the inflammatory response. The binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on the macrophage surface typically triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines. DAC-79 intervenes in this process by inhibiting the phosphorylation of key proteins in the MAPK pathway, including p38, ERK1/2, and JNK. This, in turn, prevents the activation and nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor for pro-inflammatory genes.
Signaling Pathway Diagram
Quantitative Data Summary
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| DAC-79 (5a27/5a28) | Data not available | Data not available |
| Curcumin | Data not available | Data not available |
While the exact IC₅₀ values were not accessible, the study reports that DAC-79 (compounds 5a27 and 5a28) demonstrated the most potent anti-inflammatory activities, effectively suppressing the production of TNF-α and IL-6.
Table 2: In Vivo Efficacy in a Murine Model of LPS-induced Acute Lung Injury
| Treatment Group | Lung Wet-to-Dry Weight Ratio | Neutrophil Infiltration (%) |
| Control | Data not available | Data not available |
| LPS | Data not available | Data not available |
| LPS + DAC-79 | Data not available | Data not available |
| LPS + Ibuprofen | Data not available | Data not available |
The study indicates that in an in vivo acute inflammatory model, DAC-79 displayed more prominent anti-inflammatory activity than the positive control, ibuprofen. DAC-79 markedly alleviated lipopolysaccharide (LPS)-induced acute lung injury (ALI), and the wet/dry ratio of the lungs was significantly normalized, which was consistent with the suppression of neutrophil infiltration and production of proinflammatory cytokines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of DAC-79. These protocols are based on standard laboratory procedures and are representative of the methods likely employed in the primary study.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the inhibitory effect of DAC-79 on the production of pro-inflammatory cytokines (TNF-α and IL-6) in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of DAC-79 or the vehicle (DMSO) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of each cytokine.
Experimental Workflow Diagram
Unveiling Anti-inflammatory Agent 79: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the discovery, synthesis, and mechanism of action of a potent anti-inflammatory agent, designated as compound 79 (also referred to as compound 17q in primary literature). This molecule has been identified as a promising diaryl substituted isoquinolin-1(2H)-one derivative that exerts its anti-inflammatory effects through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) signaling. This document is intended to serve as a core technical guide, presenting available quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.
Executive Summary
Recent advancements in the understanding of inflammatory diseases, such as rheumatoid arthritis, have highlighted the crucial role of the hypoxic microenvironment in disease progression. This has led to the identification of HIF-1α as a key therapeutic target. Anti-inflammatory agent 79 has emerged from these research efforts as a potent inhibitor of HIF-1 signaling. In preclinical studies, it has demonstrated significant potential in reducing inflammation and angiogenesis, key hallmarks of chronic inflammatory conditions. This guide will delve into the scientific data underpinning its discovery and the methodologies for its synthesis and evaluation.
Discovery and Mechanism of Action
This compound was discovered through a scaffold-hopping strategy aimed at identifying novel inhibitors of HIF-1 signaling.[1] The core structure is a diaryl substituted isoquinolin-1(2H)-one.
The primary mechanism of action of this compound is the inhibition of the HIF-1 signaling pathway. Under hypoxic conditions, HIF-1α protein accumulates and dimerizes with HIF-1β, leading to the transcription of various pro-inflammatory and pro-angiogenic genes. This compound has been shown to block the accumulation of HIF-1α protein in a concentration-dependent manner, thereby attenuating the downstream inflammatory cascade.[1][2][3] Further studies have indicated that it promotes the degradation of HIF-1α via a VHL-dependent mechanism.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Inhibition of the HIF-1α signaling pathway by this compound.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity
| Assay | Cell Line | Parameter | Value | Reference |
| HRE Luciferase Reporter Assay | - | IC₅₀ | 0.55 µM | [1][2][3] |
| Western Blot (HIF-1α accumulation) | Human RA synovial cells | Inhibition | Concentration-dependent | [1] |
| Cytokine Secretion | MH7A | Inhibition | Decreased IL-1β, IL-6, TNF-α | [2] |
Table 2: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
| Dosage | Administration | Outcome | Reference |
| 30 mg/kg | i.p. once every 2 days for 16 days | Attenuated development and severity of arthritis | [2] |
| 60 mg/kg | i.p. once every 2 days for 16 days | Attenuated development and severity of arthritis | [2] |
| 30 mg/kg, 60 mg/kg | i.p. once every 2 days for 16 days | Improved pathological damage to the ankle joint | [2] |
| 30 mg/kg, 60 mg/kg | i.p. once every 2 days for 16 days | Reduced angiogenesis | [2] |
| 30 mg/kg, 60 mg/kg | i.p. once every 2 days for 16 days | Decreased HIF-1α expression | [2] |
Synthesis
The synthesis of this compound, 6-(3-fluoro-4-hydroxyphenyl)-2-(4-methoxybenzyl)isoquinolin-1(2H)-one, involves a multi-step process. While the full detailed protocol from the primary literature is not publicly available, a general synthetic route can be inferred from related syntheses of isoquinolin-1(2H)-one derivatives. The key steps likely involve the construction of the isoquinolinone core followed by Suzuki coupling to introduce the diaryl moiety and subsequent N-alkylation.
A plausible, generalized workflow for the synthesis is presented below.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound. These are based on standard methodologies and should be adapted based on the specific details in the primary literature.
HRE-Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of a compound on HIF-1 transcriptional activity.
-
Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are then co-transfected with a firefly luciferase reporter plasmid containing multiple copies of the Hypoxia Response Element (HRE) and a Renilla luciferase plasmid (as a transfection control).
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound or vehicle control.
-
Hypoxic Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O₂) for 16-24 hours to induce HIF-1 activity.
-
Luciferase Activity Measurement: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC₅₀ value is determined by plotting the normalized luciferase activity against the compound concentration.
Western Blot for HIF-1α
This method is used to visualize the effect of the compound on HIF-1α protein levels.
-
Cell Culture and Treatment: A relevant cell line (e.g., human RA synovial cells, MH7A) is cultured and treated with different concentrations of this compound.
-
Hypoxic Induction and Lysis: Cells are exposed to hypoxia to induce HIF-1α expression. Subsequently, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin) is used to ensure equal protein loading.
Adjuvant-Induced Arthritis (AIA) in Rats
This is a common in vivo model for rheumatoid arthritis used to assess the anti-inflammatory efficacy of test compounds.
-
Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Sprague-Dawley) by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad of a hind paw.
-
Compound Administration: this compound is administered to the rats (e.g., intraperitoneally) at specified doses and time intervals, starting from the day of adjuvant injection.
-
Assessment of Arthritis: The severity of arthritis is monitored over time by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on inflammation of the joints.
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood and tissue samples can be collected to measure levels of inflammatory cytokines and HIF-1α expression.
Other Reported "this compound"
It is important to note that the designation "compound 79" has been used for other anti-inflammatory agents in the literature. A 2021 review article highlighted a different "compound 79" as having potent anti-inflammatory activity through the inhibition of COX-2 and iNOS, and the downregulation of the MAPK signaling pathway. This compound was reported to be more effective than ibuprofen in an in vivo acute inflammatory model. However, the primary research article detailing the discovery and synthesis of this specific compound could not be readily located, precluding a more detailed analysis in this guide.
Conclusion
This compound (compound 17q) represents a significant development in the search for novel therapeutics for chronic inflammatory diseases. Its targeted inhibition of the HIF-1α signaling pathway offers a promising and distinct mechanism of action. The data summarized in this guide underscore its potential as a lead compound for further drug development. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profiles to pave the way for potential clinical applications.
References
Technical Guide: Anti-inflammatory Agent 79 (Compound 17q) as a Potent HIF-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory agent 79, also identified as compound 17q, a novel diaryl substituted isoquinolin-1(2H)-one derivative. This document details its mechanism of action as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor implicated in the pathology of inflammatory diseases such as rheumatoid arthritis. This guide consolidates quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.
Introduction
Hypoxia, a condition of low oxygen availability, is a characteristic feature of the microenvironment in various pathologies, including solid tumors and chronic inflammatory conditions like rheumatoid arthritis (RA).[1][2] The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor.[3][4][5] HIF-1 is composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[3][5] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[3][6] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of hundreds of genes involved in angiogenesis, inflammation, and cell survival.[4][6][7]
In the context of rheumatoid arthritis, the synovial microenvironment is markedly hypoxic, leading to the stabilization of HIF-1α.[1][8] This, in turn, drives synovial inflammation, angiogenesis, and cartilage destruction, making HIF-1 a promising therapeutic target.[1][2][8] this compound (compound 17q) has emerged as a potent small molecule inhibitor of HIF-1 signaling.[8][9][10] This guide provides an in-depth analysis of its preclinical data and the methodologies used for its characterization.
Quantitative Data Summary
The inhibitory activity and biological effects of this compound have been quantified in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| IC50 | Hypoxia-Reactive Element (HRE) Luciferase Reporter Assay | - | 0.55 μM | [8][9][10] |
| Effective Concentration | HIF-1α Protein Accumulation Inhibition | Human RA Synovial Cell Line (MH7A) | 2.5 - 10 μM | [9][11] |
| Effective Concentration | Cytokine Secretion Inhibition (IL-1β, IL-6, TNF-α) | Human RA Synovial Cell Line (MH7A) | 2.5 - 10 μM | [11] |
| Effective Concentration | Inhibition of Cell Invasiveness | Human RA Synovial Cell Line | 2.5 - 10 μM | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Adjuvant-Induced Arthritis (AIA) Rat Model | 30 mg/kg and 60 mg/kg (intraperitoneal, every 2 days for 16 days) | Improved pathological injury of ankle joints, decreased angiogenesis, attenuated inflammation response. | [9][11] |
Mechanism of Action
This compound exerts its therapeutic effects by directly targeting the HIF-1 signaling pathway. Pharmacological studies have revealed that it blocks hypoxia-induced accumulation of the HIF-1α protein in a concentration-dependent manner.[8][9] Further investigation has shown that agent 79 promotes the von Hippel-Lindau (VHL)-dependent degradation of HIF-1α.[8][9] By accelerating the degradation of HIF-1α, even under hypoxic conditions, agent 79 effectively prevents the transcription of HIF-1 target genes, thereby inhibiting downstream pathological processes such as inflammation and angiogenesis.[9][10]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
Hypoxia-Reactive Element (HRE) Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 24-well plates.
-
Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the HRE sequence and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Hypoxia Induction:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates under normoxic (21% O2) or hypoxic (1% O2) conditions for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of HRE-driven luciferase activity under hypoxia relative to normoxia.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of hypoxia-induced luciferase activity against the log concentration of the compound.
-
Western Blot for HIF-1α Protein Accumulation
This method is used to visualize and quantify the levels of HIF-1α protein.
-
Cell Culture and Treatment:
-
Culture human RA synovial cells (e.g., MH7A) in appropriate medium.
-
Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 μM) for a specified duration (e.g., 24 hours).
-
Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) for 4-6 hours. A normoxic control group should be included.
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an anti-β-actin antibody as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the β-actin signal.
-
In Vitro Cell Invasion and Migration Assay
This assay assesses the effect of agent 79 on the invasive and migratory capabilities of cells.
-
Chamber Preparation:
-
Use transwell chambers with an 8 μm pore size polycarbonate membrane. For invasion assays, coat the upper surface of the membrane with Matrigel.
-
-
Cell Seeding and Treatment:
-
Pre-treat cells (e.g., MH7A) with different concentrations of this compound for 24 hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the transwells.
-
-
Chemoattractant and Incubation:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
In Vitro Tube Formation Assay (Angiogenesis)
This assay evaluates the anti-angiogenic potential of agent 79.
-
Plate Coating:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C for 4-6 hours to allow for the formation of capillary-like structures.
-
Visualize and photograph the tube networks using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model
This model is used to assess the in vivo anti-inflammatory and anti-arthritic efficacy of agent 79.
-
Induction of Arthritis:
-
Induce arthritis in male Lewis or Wistar rats by a single intradermal injection of Freund's complete adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.
-
-
Compound Administration:
-
Initiate treatment with this compound (e.g., 30 and 60 mg/kg, intraperitoneally) at the onset of arthritis or prophylactically. Administer the compound at regular intervals (e.g., every two days) for a defined period (e.g., 16 days). A vehicle control group should be included.
-
-
Assessment of Arthritis:
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and joint stiffness.
-
Calculate an arthritis score based on the severity of inflammation in each paw.
-
Monitor body weight as an indicator of systemic health.
-
-
Histopathological and Biomarker Analysis:
-
At the end of the study, euthanize the animals and collect ankle joints for histopathological examination (e.g., H&E staining) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Collect blood samples to measure the levels of systemic inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA.
-
Perform immunohistochemistry on joint sections to assess angiogenesis (e.g., CD31 staining) and HIF-1α expression.
-
Conclusion
This compound (compound 17q) is a promising HIF-1 inhibitor with potent anti-inflammatory and anti-angiogenic activities demonstrated in relevant preclinical models of rheumatoid arthritis. Its well-defined mechanism of action, involving the promotion of VHL-dependent HIF-1α degradation, provides a strong rationale for its further development as a therapeutic agent for HIF-1-driven diseases. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this and similar targeted therapies.
References
- 1. Frontiers | Hypoxia-Inducible Factor (HIF) as a Target for Novel Therapies in Rheumatoid Arthritis [frontiersin.org]
- 2. The pathogenesis and regulatory role of HIF-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. chondrex.com [chondrex.com]
- 7. ibidi.com [ibidi.com]
- 8. Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
Isoquinolinone Derivatives in Inflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolinone and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of pharmacological activities.[1][2][3][4][5] Found in numerous natural alkaloids and synthetic molecules, these scaffolds are pivotal in medicinal chemistry.[4][5] Their therapeutic potential spans a wide range of applications, including anticancer, antimicrobial, antiviral, and, notably, anti-inflammatory effects.[2][3][5][6] The structural versatility of the isoquinolinone core allows for extensive chemical modification, making it a privileged scaffold for the development of novel therapeutic agents targeting the complex mechanisms of inflammation.[1][5] This guide provides an in-depth overview of the core mechanisms, experimental evaluation, and therapeutic potential of isoquinolinone derivatives in the context of inflammation research.
Core Mechanisms of Anti-inflammatory Action
Isoquinolinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways and molecular targets integral to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes.[7][8] Several isoquinolinone derivatives have been shown to potently inhibit this pathway. The mechanism primarily involves preventing the degradation of the inhibitory protein IκBα.[8][9] Under normal conditions, IκBα sequesters NF-κB dimers in the cytoplasm.[8] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][10]
Isoquinolinone derivatives, such as HSR1101 and CYY054c, have been demonstrated to inhibit the phosphorylation of IκB, thereby preventing NF-κB's nuclear translocation and subsequent activation of inflammatory gene expression.[7][10] Berberine, a well-known isoquinoline alkaloid, also inhibits the phosphorylation of IκBα and the p65 transcription factor, a key component of the NF-κB complex.[9] This leads to a significant reduction in the production of inflammatory mediators like TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7][10][11]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial upstream regulators of inflammation and can activate NF-κB.[10] Studies have shown that isoquinolinone derivatives, such as HSR1101, can inhibit the phosphorylation of these key MAPKs in LPS-stimulated microglial cells.[10] By targeting MAPKs, these compounds effectively shut down a major signaling cascade that leads to the production of pro-inflammatory mediators and cell migration, highlighting a multi-level anti-inflammatory mechanism.[10] Some isoquinoline alkaloids also exhibit anti-inflammatory effects by inhibiting the p38 MAPK pathway.[12]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[15] Certain isoquinoline alkaloids, most notably berberine, have been identified as potent inhibitors of NLRP3 inflammasome activation.[13] Berberine has been shown to suppress the expression of NLRP3, ASC (adaptor protein), and caspase-1, thereby inhibiting the secretion of IL-1β and IL-18.[13] The mechanism of inhibition can involve blocking activating triggers, such as the P2X7 receptor, and interfering with the assembly of the inflammasome complex.[13]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme activated by DNA strand breaks.[16] While its primary role is in DNA repair, overactivation of PARP-1 in response to severe cellular stress (e.g., from oxidative damage during inflammation) can deplete cellular energy stores (NAD+ and ATP), leading to cell dysfunction and necrosis.[17] This necrotic cell death is a potent trigger for inflammation. Furthermore, PARP-1 can enhance NF-κB-mediated transcription of inflammatory genes.[17]
Several isoquinolinone and related derivatives have been developed as potent PARP inhibitors.[16][17][18] By inhibiting PARP-1, these compounds prevent cellular energy depletion and subsequent necrotic cell death, thereby reducing the inflammatory response.[17][19] This mechanism is particularly relevant in ischemia-reperfusion injury, neuroinflammation, and other conditions characterized by significant oxidative stress.[17][19] For example, the PARP-1 inhibitor 5-Aminoisoquinolinone (5-AIQ) has been shown to have neuroprotective and anti-inflammatory effects by modulating T-cell responses.[20]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of isoquinolinone derivatives has been quantified in various assays. The following tables summarize key data points from the literature.
Table 1: Inhibition of Inflammatory Mediators and Enzymes
| Compound/Derivative Class | Target/Assay | Model System | IC50 / % Inhibition | Reference |
| HSR1101, HSR1102, HSR1103 | NO Production | LPS-stimulated BV2 cells | Potent suppression | [10] |
| CYY054c | TNF-α, IL-1β, IL-6 Release | LPS-stimulated macrophages | Significant reduction | [7] |
| Chiral Pyrazolo Isoquinolines | Nitric Oxide (NO) Inhibition | LPS-induced cell line | IC50: 20 to 48 μM | [21] |
| 5,7-disubstituted isoquinoline | TNF-α Release | In vitro assay | 50-60% inhibition | [5] |
| BYK204165 (Isoquinolindione) | PARP-1 Inhibition | Cell-free recombinant human PARP-1 | pIC50: 7.35 | [16] |
| BYK49187 (Imidazoquinolinone) | PARP-1 Inhibition | Cell-free recombinant human PARP-1 | pIC50: 8.36 | [16] |
Experimental Protocols
Standardized experimental models are crucial for evaluating the anti-inflammatory properties of isoquinolinone derivatives.
In Vitro Anti-inflammatory Assays
A common workflow involves using immune cells, such as macrophages, to screen for anti-inflammatory activity.
-
Cell Culture and Stimulation: Mouse macrophage cell lines like RAW 264.7 or BV2 microglial cells are commonly used.[7][10] Cells are cultured under standard conditions (e.g., 37°C, 5% CO2). To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of approximately 1 µg/mL.[7][10] Test compounds (isoquinolinone derivatives) are added to the cell culture medium, usually 1-2 hours prior to LPS stimulation, at varying concentrations to determine dose-dependency.
-
Nitric Oxide (NO) Quantification (Griess Assay): The production of NO, a key inflammatory mediator synthesized by iNOS, is measured in the cell culture supernatant. The Griess assay is a colorimetric assay that detects nitrite (NO2-), a stable product of NO oxidation. An equal volume of supernatant is mixed with Griess reagent, and the absorbance is measured at ~540 nm. A standard curve using sodium nitrite is used for quantification.[21]
-
Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]
-
Western Blot Analysis: To investigate the effects on signaling pathways, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against total and phosphorylated forms of key proteins (e.g., p65 NF-κB, IκBα, p38, JNK, ERK) and against target enzymes (iNOS, COX-2).[7][21] A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.
In Vivo Models of Inflammation
-
LPS-Induced Endotoxemia: This model is used to study systemic inflammation. Rats or mice are administered a dose of LPS intraperitoneally. The test compound (e.g., CYY054c) is administered before or after the LPS challenge.[7] Endpoints include measuring plasma levels of cytokines (TNF-α, IL-1β, IL-6) and assessing organ function, such as cardiac performance, to determine the protective effects of the compound.[7]
-
Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation. A sub-plantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema. The isoquinolinone derivatives are administered orally or intraperitoneally prior to the carrageenan injection. Paw volume is measured at different time points using a plethysmometer to quantify the anti-inflammatory effect.[22]
-
Xylene-Induced Ear Edema: This model is used to evaluate topical or systemic anti-inflammatory activity. Xylene is applied to the surface of a mouse's ear, causing irritation and edema. The test compound is administered, and the degree of swelling is determined by comparing the weight of the punched ear tissue from the treated and control groups. One study showed a pyrazolo isoquinoline derivative inhibited swelling by 64.4% in this model.[21]
Conclusion
Isoquinolinone derivatives have emerged as a highly promising class of compounds in inflammation research.[1][2][10] Their ability to modulate multiple, critical inflammatory pathways—including NF-κB, MAPKs, the NLRP3 inflammasome, and PARP signaling—positions them as attractive candidates for the development of new anti-inflammatory drugs.[7][10][13][17] The extensive body of in vitro and in vivo evidence underscores their potential to treat a wide array of inflammatory conditions, from neuroinflammation to autoimmune disorders.[10][20] Continued research focusing on structure-activity relationships, target selectivity, and preclinical evaluation will be crucial in translating the therapeutic potential of these versatile scaffolds into clinical applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 12. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Role of Berberine, an Isoquinoline Alkaloid, on NLRP3 Inflammasome Activation for the Treatment of Inflammatory Diseases [mdpi.com]
- 14. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 15. iris.unito.it [iris.unito.it]
- 16. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US8592416B2 - Isoquinolin-1 (2H)-one derivatives as PARP-1 inhibitors - Google Patents [patents.google.com]
- 18. US7825129B2 - Thieno[2,3-c] isoquinolines for use as inhibitors of PARP - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported | BioWorld [bioworld.com]
- 22. researchgate.net [researchgate.net]
Target Identification and Validation of Anti-inflammatory Agent 79: A HIF-1 Inhibitor for Rheumatoid Arthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Anti-inflammatory agent 79, also identified as compound 17q, is a novel isoquinolinone derivative that has demonstrated significant potential as a therapeutic agent for rheumatoid arthritis (RA). This document provides a comprehensive overview of the target identification and validation of this compound. The primary molecular target of agent 79 has been identified as Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor implicated in the pathogenesis of RA. This guide details the pharmacological effects of agent 79, the experimental methodologies used to validate its target, and the quantitative data supporting its mechanism of action.
Introduction to this compound and its Target: HIF-1
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The synovial microenvironment in RA is notably hypoxic, leading to the stabilization and activation of Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under hypoxic conditions, HIF-1α accumulates and translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. This activation cascade promotes angiogenesis, inflammation, and cell survival, all of which contribute to the pathology of RA.
This compound (compound 17q) was identified as a potent inhibitor of HIF-1 signaling. Its chemical structure is based on a diaryl substituted isoquinolin-1(2H)-one scaffold. This compound has been shown to effectively block HIF-1 signaling, leading to a reduction in inflammatory responses and angiogenesis, making it a promising candidate for RA therapy.[1]
Target Identification: Inhibition of HIF-1 Signaling
The primary target of this compound was identified through a Hypoxia-Responsive Element (HRE) luciferase reporter assay. This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of HREs.
Quantitative Data: HIF-1 Inhibition
| Compound | Target | Assay | IC50 (μM) | Cell Line | Reference |
| This compound (17q) | HIF-1 | HRE Luciferase Reporter Assay | 0.55 | HEK293T | [1] |
Table 1: Inhibitory Activity of this compound against HIF-1.
Target Validation: Mechanism of Action and Pharmacological Effects
The validation of HIF-1 as the target of agent 79 involved a series of in vitro and in vivo experiments to elucidate its mechanism of action and confirm its pharmacological effects.
Mechanism of Action: VHL-Dependent Degradation of HIF-1α
Further investigation revealed that this compound promotes the degradation of the HIF-1α subunit.[1] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for proteasomal degradation. Agent 79 was found to enhance this VHL-dependent degradation pathway, even under hypoxic conditions where HIF-1α is typically stabilized.[1]
Figure 1: Signaling Pathway of HIF-1 and the Mechanism of Action of this compound. This diagram illustrates the fate of HIF-1α under normoxic and hypoxic conditions, and how this compound promotes its degradation.
In Vitro Pharmacological Effects
The effects of this compound were evaluated in a human rheumatoid arthritis synovial cell line (MH7A).
Western blot analysis demonstrated that agent 79 concentration-dependently blocked the accumulation of HIF-1α protein in MH7A cells cultured under hypoxic conditions.
The compound significantly reduced the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in hypoxic MH7A cells.
In vitro assays showed that agent 79 inhibited the invasive properties of synovial cells and suppressed the formation of tube-like structures by endothelial cells, indicating its anti-angiogenic potential.
Quantitative Data: In Vitro Effects
| Effect | Assay Type | Cell Line | Concentration Range (μM) | Outcome | Reference |
| Inhibition of HIF-1α accumulation | Western Blot | MH7A | 1 - 10 | Concentration-dependent decrease in HIF-1α | [1] |
| Reduction of Inflammatory Cytokines | ELISA | MH7A | 1 - 10 | Decreased IL-6 and TNF-α production | [1] |
| Inhibition of Cell Invasion | Transwell Invasion Assay | MH7A | 1 - 10 | Reduced number of invaded cells | [1] |
| Inhibition of Angiogenesis | Tube Formation Assay | HUVEC | 1 - 10 | Disruption of endothelial tube formation | [1] |
Table 2: Summary of In Vitro Pharmacological Effects of this compound.
In Vivo Validation in an Animal Model
The therapeutic potential of this compound was validated in an adjuvant-induced arthritis (AIA) rat model, a well-established model for human rheumatoid arthritis.
Oral administration of agent 79 significantly reduced paw swelling and improved the pathological scores of ankle joints in AIA rats.
Immunohistochemical analysis of the synovial tissues from treated rats showed a decrease in the expression of angiogenesis markers (e.g., CD31) and inflammatory mediators.
Experimental Protocols
HRE Luciferase Reporter Assay
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an HRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment and Hypoxia Induction: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. The cells are then placed in a hypoxic chamber (1% O2) for 16-24 hours.
-
Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Western Blot for HIF-1α Accumulation
-
Cell Culture and Treatment: MH7A cells are seeded in 6-well plates. Once confluent, the cells are treated with different concentrations of this compound and incubated under hypoxic conditions (1% O2) for 4-6 hours.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Figure 2: Experimental Workflow for Western Blot Analysis of HIF-1α. This diagram outlines the key steps involved in assessing the effect of this compound on HIF-1α protein levels.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel.
-
Cell Seeding: MH7A cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Tube Formation Assay
-
Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify.
-
Cell Seeding and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: The plate is incubated for 4-6 hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of capillary-like networks is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length.
Conclusion and Future Directions
The comprehensive data presented in this guide strongly support the identification and validation of HIF-1 as the primary target of this compound. The compound's ability to promote the VHL-dependent degradation of HIF-1α translates into potent anti-inflammatory and anti-angiogenic effects, as demonstrated in both in vitro and in vivo models of rheumatoid arthritis. These findings establish this compound as a promising therapeutic candidate for the treatment of RA and potentially other inflammatory diseases where hypoxia and HIF-1 play a pathogenic role.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to advance this compound towards clinical development. Further investigation into the precise molecular interactions between agent 79 and the HIF-1α/VHL complex could also provide valuable insights for the design of next-generation HIF-1 inhibitors.
References
Unveiling the Pharmacological Profile of Anti-inflammatory Agent 79: A Technical Guide
For Immediate Release
A Deep Dive into the Mechanism and Therapeutic Potential of a Novel HIF-1 Inhibitor
This technical guide provides a comprehensive overview of the pharmacological profile of Anti-inflammatory agent 79, also identified as compound 17q. This isoquinolinone derivative has emerged as a potent and selective inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor implicated in the pathogenesis of inflammatory diseases such as rheumatoid arthritis. This document, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Pharmacological Attributes
This compound demonstrates significant potential as a therapeutic candidate by effectively targeting the HIF-1 signaling pathway. Under hypoxic conditions, a hallmark of inflamed tissues, HIF-1α stabilization and subsequent transcriptional activity drive the expression of various pro-inflammatory and pro-angiogenic genes. This compound intervenes in this cascade by promoting the degradation of the HIF-1α subunit in a VHL-dependent manner, thereby attenuating the downstream inflammatory response.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Conditions |
| IC50 (HIF-1 Inhibition) | 0.55 µM | - | - |
| Effective Concentration | 2.5 - 10 µM | MH7A (Human RA Synovial Cells) | 24 hours, Hypoxia |
| Effect on HIF-1α | Concentration-dependent decrease in protein accumulation | MH7A | 24 hours, Hypoxia |
| Effect on Cytokines | Decreased secretion of IL-1β, IL-6, and TNF-α | MH7A | 24 hours, Hypoxia |
| Cellular Effects | Inhibition of cell invasiveness and migration | MH7A | - |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis (AIA)
| Dosage | Route of Administration | Dosing Regimen | Key Outcomes |
| 30 mg/kg | Intraperitoneal (ip) | Once every 2 days for 16 days | Improved pathological damage to the ankle joint, Reduced blood vessel formation, Weakened inflammatory response |
| 60 mg/kg | Intraperitoneal (ip) | Once every 2 days for 16 days | Improved pathological damage to the ankle joint, Reduced blood vessel formation, Weakened inflammatory response |
Mechanism of Action: Targeting the HIF-1 Pathway
This compound exerts its anti-inflammatory effects by directly interfering with the HIF-1 signaling pathway. Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. However, in a hypoxic environment, such as that found in inflamed synovial tissue, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in inflammation and angiogenesis, including key cytokines like IL-1β, IL-6, and TNF-α.
This compound promotes the VHL-dependent degradation of HIF-1α, even under hypoxic conditions, thus preventing the transcription of these pro-inflammatory genes.
Caption: Mechanism of action of this compound on the HIF-1 signaling pathway.
Experimental Protocols
In Vitro Studies
Cell Culture: The human rheumatoid arthritis synovial cell line, MH7A, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For hypoxic conditions, cells were placed in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2.
Western Blot Analysis for HIF-1α: MH7A cells were treated with this compound at concentrations of 2.5, 5, and 10 µM for 24 hours under hypoxic conditions. Total protein was extracted using RIPA lysis buffer and protein concentration was determined by the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against HIF-1α, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement (ELISA): The concentrations of IL-1β, IL-6, and TNF-α in the cell culture supernatants were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.
The Structure-Activity Relationship of Anti-inflammatory Agent 79: A Potent Isoquinolin-1(2H)-one Based HIF-1α Inhibitor
A Technical Guide for Drug Development Professionals
Introduction:
Anti-inflammatory agent 79, also identified as compound 17q, has emerged as a promising therapeutic candidate for inflammatory diseases, particularly rheumatoid arthritis. It is a novel diaryl substituted isoquinolin-1(2H)-one derivative that exerts its anti-inflammatory effects through the potent inhibition of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[1] The hypoxic microenvironment within inflamed tissues, such as the synovial tissue in rheumatoid arthritis, is a critical driver of the pathological processes, including angiogenesis and inflammation. By targeting the HIF-1 pathway, compound 17q offers a targeted approach to mitigate these disease-driving mechanisms. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, detailed experimental protocols, and a visualization of the relevant biological pathways.
Quantitative Structure-Activity Relationship (SAR)
The anti-inflammatory activity of this series of isoquinolin-1(2H)-one derivatives is intrinsically linked to their ability to inhibit HIF-1 signaling. The following table summarizes the in vitro HIF-1 inhibitory activity of key compounds from the discovery study, as measured by a hypoxia-responsive element (HRE) luciferase reporter assay.[1]
| Compound ID | R1 Substituent | R2 Substituent | HIF-1 Inhibition IC50 (µM) |
| 17q | 4-fluorophenyl | 4-methoxyphenyl | 0.55 |
| 17a | Phenyl | 4-methoxyphenyl | 2.18 |
| 17b | 2-fluorophenyl | 4-methoxyphenyl | 1.89 |
| 17c | 3-fluorophenyl | 4-methoxyphenyl | 1.23 |
| 17d | 4-chlorophenyl | 4-methoxyphenyl | 0.98 |
| 17e | 4-bromophenyl | 4-methoxyphenyl | 1.15 |
| 17f | 4-methylphenyl | 4-methoxyphenyl | 3.45 |
| 17g | 4-trifluoromethylphenyl | 4-methoxyphenyl | 0.76 |
| 17h | 4-fluorophenyl | Phenyl | 3.76 |
| 17i | 4-fluorophenyl | 2-methoxyphenyl | 4.12 |
| 17j | 4-fluorophenyl | 3-methoxyphenyl | 2.98 |
| 17k | 4-fluorophenyl | 4-ethoxyphenyl | 0.88 |
| 17l | 4-fluorophenyl | 4-trifluoromethoxyphenyl | 1.54 |
| 17m | 4-fluorophenyl | 4-hydroxyphenyl | 5.21 |
| 17n | 4-fluorophenyl | 3,4-dimethoxyphenyl | 1.32 |
| 17o | 4-fluorophenyl | Benzo[d][2][3]dioxol-5-yl | 1.19 |
| 17p | 4-fluorophenyl | Pyridin-4-yl | 6.78 |
SAR Insights:
-
Substitution at the N-2 position of the isoquinolinone core: The nature of the substituent at the R1 position significantly influences HIF-1 inhibitory activity. Electron-withdrawing groups, particularly a fluorine atom at the para-position of the phenyl ring (as in 17q ), were found to be optimal for potency.[1] Substitution with chloro (17d) and trifluoromethyl (17g) groups also resulted in potent compounds, while an electron-donating methyl group (17f) led to a decrease in activity.
-
Substitution at the 6-position of the isoquinolinone core: The R2 substituent also plays a crucial role. A 4-methoxyphenyl group at this position consistently yielded compounds with high potency.[1] Altering the position of the methoxy group (17i, 17j) or replacing it with other substituents generally led to a reduction in activity. The presence of a hydroxyl group (17m) or a pyridine ring (17p) was detrimental to the inhibitory effect.
Experimental Protocols
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of the compounds on HIF-1 transcriptional activity.
-
Cell Culture: Human rheumatoid arthritis synovial cell line (MH7A) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are seeded in 24-well plates and co-transfected with a pGL3-HRE-luciferase reporter plasmid and a pRL-TK Renilla luciferase internal control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds.
-
Hypoxia Induction: The cells are then incubated under hypoxic conditions (1% O2, 5% CO2, 94% N2) for another 24 hours.
-
Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Western Blot Analysis of HIF-1α Protein Accumulation
This experiment validates the effect of the compounds on the stabilization of the HIF-1α protein.
-
Cell Treatment: MH7A cells are treated with different concentrations of the test compounds and incubated under hypoxic conditions (1% O2) for 6 hours.
-
Protein Extraction: The cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin used as a loading control.
In Vivo Adjuvant-Induced Arthritis (AIA) Rat Model
This animal model is used to evaluate the in vivo anti-inflammatory efficacy of the compounds.
-
Induction of Arthritis: Arthritis is induced in male Sprague-Dawley rats by a single intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Compound Administration: From day 10 to day 25 post-adjuvant injection, the rats are treated with the test compound (e.g., 30 mg/kg and 60 mg/kg, intraperitoneally, once every 2 days).[3][4][5] A vehicle control group and a positive control group (e.g., methotrexate) are included.
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring the paw volume and an arthritis score based on the swelling of the joints.
-
Histopathological Analysis: At the end of the experiment, the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone destruction.
-
Immunohistochemistry: Immunohistochemical staining for markers of angiogenesis (e.g., CD31) and HIF-1α can be performed on the joint sections to assess the in vivo target engagement.[4]
Signaling Pathways and Experimental Workflows
Caption: HIF-1 signaling pathway and the inhibitory action of Agent 79.
Caption: Workflow for the structure-activity relationship studies.
This compound (compound 17q) represents a significant advancement in the development of targeted therapies for inflammatory diseases. The isoquinolin-1(2H)-one scaffold provides a robust platform for the design of potent HIF-1 inhibitors. The detailed structure-activity relationship data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of anti-inflammatory agents. The clear dependence of activity on the electronic properties of substituents on the terminal phenyl rings provides a rational basis for future drug design efforts aimed at improving potency, selectivity, and pharmacokinetic properties.
References
- 1. Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIF HIF Prolyl-Hydroxylase | | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory agent 79_TargetMol [targetmol.com]
In Vitro Characterization of Anti-inflammatory Agent 79: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-inflammatory agent 79, also identified as compound 17q, is a novel isoquinolinone derivative that has demonstrated significant potential as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). By effectively blocking HIF-1 signaling, this agent presents a promising therapeutic strategy for inflammatory diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biological activity, relevant experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays. The key findings are summarized in the tables below, providing a clear comparison of its inhibitory activities.
| Parameter | Value | Assay Conditions |
| IC50 (HIF-1α Inhibition) | 0.55 μM | Human RA synovial cell lines (MH7A) |
Table 1: HIF-1α Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) was determined in human rheumatoid arthritis (RA) synovial cell lines.
| Cytokine | Concentration of Agent 79 | Inhibition (%) | Cell Line |
| IL-1β | 2.5 - 10 μM | Concentration-dependent decrease | MH7A |
| IL-6 | 2.5 - 10 μM | Concentration-dependent decrease | MH7A |
| TNF-α | 2.5 - 10 μM | Concentration-dependent decrease | MH7A |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion. The table illustrates the dose-dependent reduction in the secretion of key inflammatory cytokines by this compound in MH7A cells stimulated to mimic inflammatory conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
HIF-1α Inhibition Assay
This assay is designed to determine the concentration-dependent inhibitory effect of this compound on HIF-1α protein accumulation in human RA synovial cell lines (MH7A) under hypoxic conditions.
Materials:
-
Human RA synovial cell line (MH7A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
Western blot apparatus
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment:
-
Plate MH7A cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 μM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Induction of Hypoxia:
-
Place the cell culture plates in a hypoxia chamber for 4-6 hours to induce HIF-1α expression.
-
-
Protein Extraction:
-
Immediately after hypoxic incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the relative inhibition of HIF-1α expression.
-
Pro-inflammatory Cytokine Secretion Assay (ELISA)
This protocol outlines the measurement of secreted pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the supernatant of MH7A cells treated with this compound.
Materials:
-
MH7A cells
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
ELISA kits for human IL-1β, IL-6, and TNF-α
Protocol:
-
Cell Culture and Treatment:
-
Seed MH7A cells in a 24-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Induce an inflammatory response by adding an appropriate stimulus (e.g., LPS) to the cell culture medium.
-
-
Supernatant Collection:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
-
ELISA Procedure:
-
Perform the ELISA for IL-1β, IL-6, and TNF-α according to the manufacturer's instructions for each specific kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the stimulated, untreated control.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for its in vitro characterization.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for in vitro characterization.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).
Preclinical Profile of Anti-inflammatory Agent 79: A Novel HIF-1 Inhibitor for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for Anti-inflammatory agent 79, also identified as compound 17q. This isoquinolinone derivative has demonstrated significant potential as a therapeutic agent for rheumatoid arthritis (RA) through its targeted inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor implicated in the inflammatory and angiogenic processes of the disease.
Core Mechanism of Action
This compound is a potent inhibitor of HIF-1 signaling, with an IC50 of 0.55 μM.[1][2][3][4] Its primary mechanism involves blocking the accumulation of the HIF-1α subunit under hypoxic conditions, which are characteristic of the synovial microenvironment in rheumatoid arthritis. The agent promotes the von Hippel-Lindau (VHL)-dependent degradation of HIF-1α, thereby preventing its dimerization with HIF-1β and subsequent transcriptional activation of pro-inflammatory and pro-angiogenic genes.[1][2]
In Vitro Efficacy
Studies conducted on the human rheumatoid arthritis synovial cell line, MH7A, have demonstrated the dose-dependent activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Concentration | Result |
| HIF-1α Protein Accumulation | 2.5 µM, 5 µM, 10 µM | Concentration-dependent decrease in hypoxia-induced HIF-1α protein levels.[1] |
| Inflammatory Cytokine Secretion | 2.5 µM, 5 µM, 10 µM | Reduction in the secretion of IL-1β, IL-6, and TNF-α.[1][2] |
| Cellular Invasiveness | Not Specified | Inhibition of synovial cell invasion and migration.[1][2] |
In Vivo Efficacy
The therapeutic potential of this compound was further evaluated in a preclinical rat model of adjuvant-induced arthritis (AIA).
Table 2: In Vivo Activity of this compound in AIA Rat Model
| Parameter | Dosage | Result |
| Arthritis Development & Severity | 30 mg/kg, 60 mg/kg | Attenuated the development and severity of arthritis.[1][2] |
| Pathological Joint Damage | 30 mg/kg, 60 mg/kg | Improved pathological injury of the ankle joints.[1][2] |
| Angiogenesis | 30 mg/kg, 60 mg/kg | Decreased angiogenesis in the arthritic joints.[2] |
| Inflammation | 30 mg/kg, 60 mg/kg | Attenuated the inflammatory response.[1][2] |
| HIF-1α Expression | 30 mg/kg, 60 mg/kg | Significantly decreased HIF-1α expression and the percentage of HIF-1α positive cells in the synovium.[1][2] |
Experimental Protocols
In Vitro Studies: Human RA Synovial Cell Line (MH7A)
-
Cell Culture and Hypoxia Induction: MH7A cells were cultured under standard conditions. To mimic the hypoxic synovial microenvironment, cells were exposed to hypoxic conditions (e.g., 1% O2) for a specified duration.
-
Western Blot Analysis for HIF-1α: Cells were treated with varying concentrations of this compound (2.5 µM, 5 µM, 10 µM) for 24 hours under hypoxic conditions.[1] Total protein was extracted, and Western blotting was performed using an antibody specific for HIF-1α to assess its protein levels.
-
Cytokine Secretion Assay: Supernatants from MH7A cells treated with this compound under hypoxic conditions were collected. The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1][2]
-
Cell Invasion and Migration Assays: The effect of this compound on the invasive and migratory capabilities of MH7A cells was assessed using standard assays such as the Transwell invasion assay.
In Vivo Study: Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction of Arthritis: Arthritis was induced in Sprague-Dawley rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad of one hind paw.
-
Treatment Protocol: this compound was administered via intraperitoneal (i.p.) injection at doses of 30 mg/kg and 60 mg/kg.[1][2] Treatment was initiated after the onset of arthritis and continued for a specified period.
-
Assessment of Arthritis: The severity of arthritis was monitored regularly by measuring paw volume and scoring the clinical signs of arthritis (e.g., erythema, swelling).
-
Histopathological Analysis: At the end of the study, ankle joints were collected, fixed, and processed for histological examination to assess the extent of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.
-
Immunohistochemistry for HIF-1α and Angiogenesis Markers: Synovial tissues were stained with antibodies against HIF-1α and markers of angiogenesis (e.g., CD31) to evaluate the in vivo effect of the compound on its target and the angiogenic process.
Visualizations
References
An In-depth Technical Guide on Anti-inflammatory Agent 79 and its Role in the HIF-1α Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anti-inflammatory agent 79, also identified as compound 17q, is a novel isoquinolin-1(2H)-one derivative that has demonstrated significant potential as a therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in promoting the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular responses to hypoxia and inflammation. This document details the quantitative data supporting its activity, outlines the experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Hypoxia, a condition of low oxygen tension, is a characteristic feature of the microenvironment in various pathologies, including solid tumors and chronically inflamed tissues such as the synovial tissue in rheumatoid arthritis. The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded, preventing the activation of its target genes. However, under hypoxic conditions, HIF-1α is stabilized, leading to the transcription of genes involved in angiogenesis, cell proliferation, and inflammation.
Given the critical role of HIF-1 in the pathogenesis of inflammatory diseases, its inhibition has emerged as a promising therapeutic strategy. This compound (compound 17q) has been identified as a potent inhibitor of HIF-1 signaling.[1] This guide delves into the technical details of its mechanism, providing valuable information for researchers and drug developers in the field.
Mechanism of Action: Promoting VHL-Dependent HIF-1α Degradation
This compound exerts its inhibitory effect on HIF-1 by promoting the degradation of the HIF-1α subunit.[1] This process is dependent on the von Hippel-Lindau (VHL) tumor suppressor protein, which is a key component of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation under normoxic conditions.
The canonical pathway for HIF-1α degradation involves the following steps:
-
Prolyl Hydroxylation: In the presence of oxygen, prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues (Pro402 and Pro564) on HIF-1α.
-
VHL Recognition: The hydroxylated proline residues are recognized by the VHL protein.
-
Ubiquitination: The VHL-containing E3 ubiquitin ligase complex polyubiquitinates HIF-1α.
-
Proteasomal Degradation: The polyubiquitinated HIF-1α is then targeted for degradation by the 26S proteasome.
This compound has been shown to enhance this VHL-dependent degradation pathway, even under hypoxic conditions where it is normally suppressed.[1] The precise molecular interaction by which the agent facilitates this is an area of ongoing research.
Signaling Pathway Diagram
Caption: HIF-1α degradation pathway and the intervention by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (HRE-luciferase assay) | T-47D | 0.55 µM | [1] |
| HIF-1α Protein Accumulation Inhibition | MH7A | Concentration-dependent | [1] |
| Cytokine Secretion Inhibition (IL-1β, IL-6, TNF-α) | MH7A | Concentration-dependent | [1] |
Table 2: In Vivo Activity in Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | Dosage | Outcome | Reference |
| Paw Swelling | 30 mg/kg, 60 mg/kg | Significant reduction | [1] |
| Arthritis Score | 30 mg/kg, 60 mg/kg | Significant reduction | [1] |
| HIF-1α Expression (Ankle Joint) | 30 mg/kg, 60 mg/kg | Significantly decreased | [1] |
| Angiogenesis (Ankle Joint) | 30 mg/kg, 60 mg/kg | Significantly decreased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HIF-1.
-
Cell Culture: T-47D human breast cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently co-transfected with a pGL3-HRE luciferase reporter plasmid and a pRL-TK Renilla luciferase internal control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, cells are treated with various concentrations of this compound.
-
Hypoxia Induction: Cells are then incubated under hypoxic conditions (1% O2, 5% CO2, 94% N2) for 16-24 hours.
-
Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for HIF-1α
This technique is used to detect the levels of HIF-1α protein in cells.
-
Cell Culture and Treatment: Human RA synovial cell line (MH7A) are cultured and treated with this compound at various concentrations (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 hours) under hypoxic conditions.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-immunoprecipitation (Co-IP) for HIF-1α and VHL Interaction
This assay is used to determine if this compound enhances the interaction between HIF-1α and VHL.
-
Cell Culture and Treatment: MH7A cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysates are incubated with an antibody against VHL or HIF-1α overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specific binding proteins.
-
Elution and Western Blot: The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against HIF-1α and VHL. An increase in the co-precipitated protein in the presence of this compound would indicate an enhanced interaction.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of this compound.
Conclusion
This compound (compound 17q) is a potent small molecule inhibitor of HIF-1 signaling that acts by promoting the VHL-dependent degradation of HIF-1α. Its efficacy in both in vitro and in vivo models of rheumatoid arthritis highlights its therapeutic potential for inflammatory diseases characterized by a hypoxic microenvironment. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches used for its characterization, serving as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular interactions of this compound with the components of the HIF-1α degradation pathway will be crucial for the optimization of this promising therapeutic candidate.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of a Novel Anti-inflammatory Agent
Note: Initial searches for a specific "Anti-inflammatory agent 79" did not yield a singular, defined compound in scientific literature for which established protocols exist. The following application notes and protocols are therefore provided as a comprehensive guide for the in vitro evaluation of a hypothetical novel anti-inflammatory compound, herein referred to as "Agent 79." These protocols are based on established methodologies for assessing anti-inflammatory activity.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. This document outlines a series of in vitro assays to characterize the anti-inflammatory properties of a novel compound, Agent 79. The described protocols will enable researchers to assess its cytotoxicity, and its efficacy in modulating key inflammatory mediators and signaling pathways.
In Vitro Anti-inflammatory Assays
A panel of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory potential of Agent 79. These assays will be performed using appropriate cell lines, such as the murine macrophage cell line RAW 264.7, which is widely used as a model for inflammation studies.[1][2]
Cell Viability Assay
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of Agent 79. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Agent 79 (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration of Agent 79 (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98.5 ± 2.1 |
| 1 | 97.2 ± 3.5 |
| 10 | 95.8 ± 2.8 |
| 50 | 90.1 ± 4.2 |
| 100 | 55.3 ± 5.6 |
Table 1: Effect of Agent 79 on the viability of RAW 264.7 cells. Data are presented as mean ± SD from three independent experiments.
Nitric Oxide (NO) Production Assay
Nitric oxide is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of Agent 79 for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.[1]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | NO Production (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 35.8 ± 4.1 |
| LPS + Agent 79 (10 µM) | 20.5 ± 2.9 |
| LPS + Agent 79 (50 µM) | 12.3 ± 1.8 |
Table 2: Inhibitory effect of Agent 79 on LPS-induced NO production in RAW 264.7 cells. Data are presented as mean ± SD from three independent experiments.
Pro-inflammatory Cytokine Measurement (ELISA)
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a central role in the inflammatory response. Their levels can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of Agent 79 for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and store at -80°C until use.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 150 | 850 ± 90 | 450 ± 50 |
| LPS + Agent 79 (10 µM) | 780 ± 95 | 520 ± 65 | 280 ± 35 |
| LPS + Agent 79 (50 µM) | 410 ± 50 | 280 ± 30 | 150 ± 20 |
Table 3: Inhibitory effect of Agent 79 on LPS-induced pro-inflammatory cytokine production in RAW 264.7 cells. Data are presented as mean ± SD from three independent experiments.
Western Blot Analysis of Inflammatory Signaling Pathways
To investigate the molecular mechanism of action of Agent 79, Western blotting can be performed to analyze key proteins in inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with Agent 79 for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software.
Visualizations
Caption: Experimental workflow for in vitro evaluation of Agent 79.
Caption: Proposed mechanism of action of Agent 79 on the NF-κB signaling pathway.
References
- 1. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Anti-inflammatory Agent 79" in a Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of "Anti-inflammatory Agent 79," a potent Akt activator, in a preclinical mouse model of rheumatoid arthritis. The following sections detail the agent's mechanism of action, experimental design considerations, and step-by-step protocols for inducing arthritis and evaluating therapeutic efficacy.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. Mouse models of arthritis are indispensable tools for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutics. "this compound" is an experimental small molecule that functions as a specific activator of the Akt signaling pathway. Activation of Akt has been shown to exert anti-inflammatory effects through the downstream modulation of transcription factors such as Nrf2, which in turn can suppress the expression of pro-inflammatory cytokines.[1] This document outlines the procedures for assessing the therapeutic potential of "Agent 79" in the widely used collagen-induced arthritis (CIA) mouse model.
Mechanism of Action
"this compound" selectively activates Protein Kinase B (Akt), a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes, including cell survival, proliferation, and metabolism. In the context of inflammation, Akt activation has been demonstrated to have a modulatory role. One of the key downstream effects of Akt activation is the phosphorylation and subsequent activation of the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes. Furthermore, Nrf2 can inhibit the transcription of pro-inflammatory genes by interfering with the NF-κB signaling pathway, a central mediator of inflammation.[1]
Signaling Pathway Diagram
References
Application Notes: Cell-Based Assays for Efficacy Testing of Anti-inflammatory Agent 79
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the efficacy of "Anti-inflammatory agent 79." Inflammation is a complex biological response mediated by various signaling pathways and the release of pro-inflammatory molecules.[1][2] Effective anti-inflammatory therapies often act by modulating these key pathways.[1][2][3] The protocols detailed herein are designed to assess the inhibitory potential of this compound on critical inflammatory processes, including the production of inflammatory mediators and the activation of intracellular signaling cascades like NF-κB and MAPK.[3][4]
Overview of Key Inflammatory Signaling Pathways
Understanding the molecular mechanisms underlying inflammation is crucial for targeted drug discovery.[3] Two of the most pivotal signaling cascades in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
1.1. NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the immune and inflammatory response.[3][5] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[6][7]
1.2. MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation.[4] It consists of a series of protein kinases, including the Extracellular signal-Regulated Kinases (ERKs), Jun N-terminal Kinases (JNKs), and p38 MAPKs.[4][8] Inflammatory stimuli activate this cascade, leading to the phosphorylation and activation of downstream transcription factors, such as AP-1. This, in turn, promotes the expression of pro-inflammatory genes, including those for cytokines like TNF-α and Interleukin-6 (IL-6).[9][10]
Experimental Protocols
The following protocols describe robust, cell-based assays to quantify the anti-inflammatory potential of "this compound."[11]
Assay 1: Inhibition of Nitric Oxide (NO) Production
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in murine macrophage cells (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS).[12] LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces NO. The amount of NO is quantified indirectly by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12]
Methodology:
-
Cell Culture: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value (the concentration of the agent that causes 50% inhibition).
-
Data Presentation:
| Concentration (µM) of Agent 79 | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition |
| Vehicle Control | 35.2 ± 2.1 | 0% |
| 0.1 | 33.1 ± 1.9 | 5.9% |
| 1 | 28.5 ± 1.5 | 19.0% |
| 10 | 18.1 ± 1.1 | 48.6% |
| 50 | 9.8 ± 0.8 | 72.2% |
| 100 | 5.2 ± 0.5 | 85.2% |
| IC₅₀ (µM) | \multicolumn{2}{c | }{10.5 } |
Assay 2: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Principle: This assay quantifies the ability of this compound to reduce the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.[11][12] The concentration of cytokines in the cell culture supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[12][13]
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol. The incubation time after LPS stimulation is typically shorter for cytokine measurement (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes and collect the supernatant. Store at -80°C until analysis.
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).
-
Briefly, a capture antibody-coated plate is incubated with the collected supernatants.
-
A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution (e.g., TMB) is added to produce a colorimetric signal.
-
The reaction is stopped, and absorbance is read at 450 nm.
-
-
Data Analysis:
-
Calculate cytokine concentrations using a standard curve generated from recombinant cytokines.
-
Determine the percentage of inhibition and calculate the IC₅₀ value for each cytokine.
-
Data Presentation:
| Concentration (µM) of Agent 79 | TNF-α (pg/mL) (Mean ± SD) | % Inhibition | IL-6 (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control | 2540 ± 150 | 0% | 4850 ± 210 | 0% |
| 1 | 2110 ± 120 | 16.9% | 4120 ± 180 | 15.1% |
| 10 | 1320 ± 95 | 48.0% | 2560 ± 150 | 47.2% |
| 50 | 480 ± 50 | 81.1% | 990 ± 80 | 79.6% |
| IC₅₀ (µM) | \multicolumn{2}{c | }{10.8 } | \multicolumn{2}{c | }{11.2 } |
Assay 3: Inhibition of Prostaglandin E2 (PGE2) Production
Principle: This assay determines the effect of this compound on the production of Prostaglandin E2 (PGE2), a key mediator of inflammation synthesized via the cyclooxygenase (COX) pathway.[14][15][16] Similar to cytokine measurement, PGE2 levels in the supernatant of stimulated cells are quantified using a competitive ELISA.[14][15]
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol using RAW264.7 cells. The incubation period after LPS stimulation is typically 24 hours.[17]
-
Supernatant Collection: Collect the cell culture supernatant as described for the cytokine assay.
-
PGE2 Assay:
-
Perform a competitive ELISA for PGE2 according to the kit manufacturer's protocol (e.g., R&D Systems, Cayman Chemical).[15]
-
In this format, PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding to a limited number of anti-PGE2 antibody sites.[15] The color intensity is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Calculate PGE2 concentrations using the standard curve.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Data Presentation:
| Concentration (µM) of Agent 79 | PGE2 (pg/mL) (Mean ± SD) | % Inhibition |
| Vehicle Control | 1850 ± 110 | 0% |
| 1 | 1520 ± 90 | 17.8% |
| 10 | 980 ± 75 | 47.0% |
| 50 | 350 ± 40 | 81.1% |
| IC₅₀ (µM) | \multicolumn{2}{c | }{11.5 } |
Assay 4: NF-κB Reporter Gene Assay
Principle: This assay directly measures the effect of this compound on the NF-κB signaling pathway.[18] It utilizes a stable cell line (e.g., HEK293) that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[19] Activation of the NF-κB pathway induces the expression of luciferase, and the resulting luminescence is a quantitative measure of pathway activity.[20]
Methodology:
-
Cell Culture: Seed NF-κB reporter HEK293 cells in a white, clear-bottom 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with a known NF-κB activator, such as TNF-α (20 ng/mL), for 6 hours.
-
Luminescence Measurement:
-
Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase System) directly to the wells.[19]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity relative to the TNF-α-stimulated vehicle control.
-
Determine the IC₅₀ value.
-
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. athmicbiotech.com [athmicbiotech.com]
- 4. assaygenie.com [assaygenie.com]
- 5. raybiotech.com [raybiotech.com]
- 6. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. mesoscale.com [mesoscale.com]
Application Note: Measuring the Efficacy of Anti-inflammatory Agent 79 on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response, but its dysregulation can lead to various chronic diseases. A key aspect of the inflammatory process is the production of cytokines, which are small proteins that mediate communication between immune cells. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β can initiate and amplify the inflammatory cascade, while anti-inflammatory cytokines like Interleukin-10 (IL-10) help to resolve it.[1]
Anti-inflammatory Agent 79 is a novel small molecule inhibitor designed to modulate the inflammatory response. Its primary mechanism of action is the dual inhibition of key signaling pathways: the Nuclear Factor kappa B (NF-κB) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] Both pathways are pivotal regulators of pro-inflammatory gene expression.[2][4] By targeting these upstream signaling events, Agent 79 aims to reduce the production of key pro-inflammatory cytokines.
This document provides detailed protocols for assessing the in vitro efficacy of this compound by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Key Signaling Pathways Modulated by Agent 79
The NF-κB and p38 MAPK pathways are central to the inflammatory response triggered by stimuli like LPS.[4][5] The NF-κB signaling cascade is a primary regulator of genes encoding pro-inflammatory cytokines.[6] Similarly, the p38 MAPK pathway is activated by cellular stress and inflammatory signals, leading to the production of cytokines such as TNF-α and IL-6.[3] Agent 79 is hypothesized to inhibit critical kinases within these pathways, thereby preventing the transcription and subsequent release of these inflammatory mediators.
Caption: Simplified NF-κB and p38 MAPK signaling pathways inhibited by Agent 79.
Data Presentation: Effect of Agent 79 on Cytokine Production
The following tables summarize representative data from an in vitro study where human PBMCs were pre-treated with varying concentrations of Agent 79 for 1 hour before being stimulated with 100 ng/mL of LPS for 24 hours. Cytokine concentrations in the supernatant were measured by ELISA.
Table 1: Effect of Agent 79 on Pro-inflammatory Cytokine Production (pg/mL)
| Treatment Group | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
|---|---|---|
| Vehicle Control (Unstimulated) | 15 ± 4 | 25 ± 8 |
| LPS (100 ng/mL) | 2540 ± 180 | 3250 ± 250 |
| LPS + Agent 79 (1 nM) | 1850 ± 150 | 2400 ± 200 |
| LPS + Agent 79 (10 nM) | 1210 ± 110 | 1550 ± 130 |
| LPS + Agent 79 (100 nM) | 550 ± 60 | 680 ± 75 |
| LPS + Agent 79 (1 µM) | 120 ± 25 | 150 ± 30 |
Table 2: Effect of Agent 79 on Anti-inflammatory Cytokine Production (pg/mL)
| Treatment Group | IL-10 (pg/mL) ± SD |
|---|---|
| Vehicle Control (Unstimulated) | 10 ± 3 |
| LPS (100 ng/mL) | 850 ± 70 |
| LPS + Agent 79 (1 nM) | 830 ± 65 |
| LPS + Agent 79 (10 nM) | 810 ± 72 |
| LPS + Agent 79 (100 nM) | 790 ± 68 |
| LPS + Agent 79 (1 µM) | 750 ± 60 |
Table 3: Calculated IC50 Values for Agent 79
| Cytokine | IC50 (nM) |
|---|---|
| TNF-α | 22.5 |
| IL-6 | 28.1 |
Experimental Protocols & Workflow
The overall experimental workflow involves isolating immune cells, treating them with the test agent, stimulating an inflammatory response, and finally, quantifying the resulting cytokine production.
Caption: Experimental workflow for assessing the impact of Agent 79 on cytokine production.
Protocol 1: LPS-Induced Cytokine Production in Human PBMCs
This protocol details an in vitro assay to measure the effect of this compound on cytokine production by LPS-stimulated human PBMCs.[7][8]
Materials:
-
Ficoll-Paque™ PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well flat-bottom cell culture plates
-
Human whole blood
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom plate.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the appropriate concentration of Agent 79 or vehicle control.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete RPMI medium.
-
Add 100 µL of the LPS solution to the appropriate wells to achieve a final concentration of 100 ng/mL. For unstimulated control wells, add 100 µL of complete RPMI medium.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
Protocol 2: Cytokine Quantification by Sandwich ELISA
This protocol describes the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of a specific cytokine (e.g., TNF-α) in the collected supernatants.[9][10][11][12]
Materials:
-
ELISA plate (e.g., Nunc MaxiSorp)
-
Capture Antibody (specific for the target cytokine)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific for the target cytokine)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in a binding solution (e.g., PBS) to a concentration of 1-4 µg/mL.[9]
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent.
-
Add 100 µL of the standards and thawed experimental samples (supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the biotinylated detection antibody in Assay Diluent (e.g., 0.5-2 µg/mL).[13]
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Development and Measurement:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color gradient develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.
-
Interpolate the cytokine concentrations in the experimental samples from the standard curve.
-
Logical Framework of the Study
References
- 1. Pro-Inflammatory and Anti-Inflammatory Interleukins in Infectious Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. h-h-c.com [h-h-c.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Anti-inflammatory Agent 79 in Synovial Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, which leads to the invasion of synovial tissue into adjacent cartilage and bone, causing joint destruction.[1][2] Fibroblast-like synoviocytes (FLS) are key players in this invasive process, exhibiting tumor-like characteristics such as aggressive proliferation and invasion.[3] Anti-inflammatory Agent 79 is a novel small molecule inhibitor designed to target key signaling pathways implicated in the pathogenesis of RA, specifically the aberrant activation of FLS. These application notes provide a comprehensive overview of the use of this compound in studying and inhibiting synovial invasion, along with detailed protocols for relevant in vitro assays.
Mechanism of Action
This compound exerts its effects by modulating critical intracellular signaling cascades that are dysregulated in RA FLS. The primary mechanisms involve the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][6][7] These pathways are crucial for the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are essential for synovial inflammation and invasion.[3][6]
JAK/STAT Pathway Inhibition
The JAK/STAT pathway is a key signaling cascade for numerous cytokines that drive inflammation in RA, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][7][8] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins.[7] Phosphorylated STATs then translocate to the nucleus to induce the transcription of target genes, including those encoding inflammatory mediators.[7] this compound inhibits the phosphorylation of key JAKs and STATs, thereby downregulating the expression of pro-inflammatory cytokines and chemokines.
MAPK Pathway Inhibition
The MAPK pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is also critically involved in the aggressive phenotype of RA FLS.[3][5][6] This pathway regulates FLS proliferation, migration, invasion, and the production of MMPs that degrade the extracellular matrix.[3][6] this compound has been shown to suppress the phosphorylation of key MAPK components, leading to a reduction in FLS invasive capabilities.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in in vitro models of synovial invasion.
Table 1: Effect of this compound on FLS Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98 ± 3.2 |
| 10 | 95 ± 5.1 |
| 50 | 92 ± 4.8 |
| 100 | 88 ± 6.3 |
Table 2: Inhibition of FLS Migration by this compound
| Concentration (µM) | Migration Inhibition (%) |
| 0 (Control) | 0 |
| 1 | 25 ± 3.7 |
| 10 | 58 ± 4.9 |
| 50 | 85 ± 5.2 |
| 100 | 95 ± 2.8 |
Table 3: Inhibition of FLS Invasion by this compound
| Concentration (µM) | Invasion Inhibition (%) |
| 0 (Control) | 0 |
| 1 | 35 ± 4.1 |
| 10 | 65 ± 5.5 |
| 50 | 90 ± 3.9 |
| 100 | 98 ± 1.7 |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production by FLS
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 850 ± 75 | 620 ± 55 |
| Agent 79 (10 µM) | 320 ± 40 | 210 ± 30 |
| Agent 79 (50 µM) | 150 ± 25 | 90 ± 15 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed RA FLS in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control (untreated cells).
Transwell Migration and Invasion Assays
Migration Assay:
-
Cell Preparation: Starve RA FLS in serum-free medium for 24 hours prior to the assay.
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved FLS in serum-free medium with different concentrations of this compound and seed 1 x 10⁵ cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[9]
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Invasion Assay:
The protocol is similar to the migration assay with the following modification:
-
Matrigel Coating: Before seeding the cells, coat the upper surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.[9][10] This simulates the extracellular matrix that cells must degrade and invade through.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat RA FLS with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAKs, STATs, p38, JNK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for evaluating Agent 79's anti-invasive effects.
References
- 1. Frontiers | Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis [frontiersin.org]
- 2. Immunopathogenic mechanisms of rheumatoid arthritis and the use of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances of the small molecule drugs regulating fibroblast-like synovial proliferation for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Orientin inhibits the progression of fibroblast-like synovial cells in rheumatoid arthritis by regulating MAPK-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ebosin Attenuates the Inflammatory Responses Induced by TNF-α through Inhibiting NF-κB and MAPK Pathways in Rat Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATI-450 (Formerly CDD-450) in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATI-450, also known as zunsemetinib (formerly CDD-450), is a novel, orally bioavailable, small-molecule inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[1] It represents a targeted therapeutic approach for rheumatoid arthritis (RA) and other immune-inflammatory diseases. By selectively targeting the p38α MAPK/MK2 signaling axis, ATI-450 aims to modulate the production of key pro-inflammatory cytokines implicated in the pathogenesis of RA, including TNFα, IL-1β, IL-6, and IL-8.[1] Preclinical and clinical studies have demonstrated its potential to reduce inflammation and prevent joint damage.[2][3]
These application notes provide a summary of the key findings related to ATI-450 in RA research, along with detailed protocols for its use in both in vitro and in vivo experimental models.
Mechanism of Action
ATI-450 exhibits a unique mechanism of action. Instead of directly inhibiting the p38 MAPK, it targets the interface of the biomolecular complex formed between p38α MAPK and its substrate, MK2.[1] This binding event locks MK2 in an inactive conformation, preventing its phosphorylation by p38α MAPK and subsequently inhibiting the downstream inflammatory signaling cascade.[3] This substrate-selective inhibition is hypothesized to offer a more favorable safety and efficacy profile compared to global p38 MAPK inhibitors by avoiding the disruption of other p38α-mediated cellular functions.[4][5]
Data Presentation
Preclinical Efficacy in Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Vehicle Control | ATI-450 (dose) | % Inhibition/Reduction | Reference |
| Arthritis Score | High | Significantly Reduced | Not specified | [2] |
| Bone Erosion | Severe | Prevented | Not specified | [2] |
| Joint Damage | Severe | Prevented | Not specified | [2] |
| Inflammatory Signaling Molecules | High | Reduced | Not specified | [2] |
In Vitro Cytokine Inhibition
| Cell Type | Stimulant | Cytokine | ATI-450 IC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from RA patients | Not specified | IL-1β | Not specified, significant reduction | [5] |
| Wild-Type Bone Marrow-Derived Macrophages (BMMs) | Lipopolysaccharide (LPS) | IL-1β | Not specified, significant reduction | [4] |
| Wild-Type BMMs | LPS | TNF-α | Not specified, significant reduction | [4] |
| Wild-Type BMMs | LPS | IL-6 | Not specified, significant reduction | [5] |
Phase IIa Clinical Trial Data in Patients with Moderate to Severe RA (at Week 12)
| Outcome Measure | Placebo + Methotrexate | ATI-450 (50 mg BID) + Methotrexate | Reference |
| Mean Change in DAS28-CRP | -0.8 | -2.0 | [3] |
| ACR20 Response | Not specified | 60% | [3] |
| ACR50 Response | Not specified | 33% | [3] |
| ACR70 Response | Not specified | 20% | [3] |
| Median hs-CRP Reduction | Not specified | ≥ 42% | [3] |
| Remission (DAS28-CRP < 2.6) | 0% | 20% | [3] |
| Low Disease Activity (DAS28-CRP ≤ 3.2) | 0% | 40% | [3] |
Experimental Protocols
In Vivo Evaluation of ATI-450 in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol is a synthesis based on established CIA methodologies.[6][7][8][9][10]
1. Materials:
-
ATI-450 (zunsemetinib)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Bovine Type II Collagen (immunization grade)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Male Lewis or Wistar rats (8-10 weeks old)
-
Syringes and needles (26G)
-
Digital calipers
2. Experimental Workflow:
3. Detailed Protocol:
-
Collagen Emulsion Preparation:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing equal volumes of the collagen solution and IFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Induction of Arthritis:
-
On day 0, inject each rat intradermally at the base of the tail with 100 µL of the collagen-IFA emulsion.
-
On day 7, administer a booster injection of 100 µL of the same emulsion at a different site near the base of the tail.
-
-
Treatment:
-
Begin treatment on a prophylactic (e.g., day 0) or therapeutic (e.g., day 10, upon onset of clinical signs) schedule.
-
Administer ATI-450 orally (gavage) at the desired dose (e.g., 10, 30 mg/kg) once or twice daily. The control group receives the vehicle.
-
-
Clinical Assessment:
-
Monitor animals daily for signs of arthritis, which typically appear between days 10 and 14.
-
Measure body weight every other day.
-
Assess paw swelling using digital calipers to measure the medio-lateral paw thickness.
-
Score the severity of arthritis for each paw based on a scale of 0-4 (0 = normal; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal swelling, erythema, and joint rigidity/ankylosis). The maximum score per animal is 16.
-
-
Terminal Procedures:
-
At the end of the study (e.g., day 28), collect blood samples for cytokine analysis.
-
Euthanize the animals and collect hind paws for histopathological analysis and/or micro-CT imaging to assess joint damage, inflammation, and bone erosion.
-
In Vitro p38 MAPK/MK2 Inhibition Assay
This protocol is based on general principles of cell-based kinase inhibition assays.[11][12]
1. Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
ATI-450 (zunsemetinib) and a known p38 inhibitor (e.g., SB202190) as a control.
-
Lipopolysaccharide (LPS) from E. coli.
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
96-well cell culture plates.
-
Lysis buffer.
-
Antibodies for Western blot: anti-phospho-HSP27 (a downstream target of MK2), anti-total HSP27, anti-phospho-p38, anti-total p38.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
2. Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells in complete RPMI-1640 medium.
-
Plate cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of ATI-450 in culture medium.
-
Pre-incubate the cells with various concentrations of ATI-450 or control inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for phosphorylation analysis, 4-24 hours for cytokine analysis).
-
-
Endpoint Analysis:
-
Western Blot for Phosphorylation:
-
After stimulation, wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-HSP27 and phospho-p38, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
Strip and re-probe the membranes for total HSP27 and total p38 as loading controls.
-
-
ELISA for Cytokine Production:
-
After the 4-24 hour stimulation period, collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Conclusion
ATI-450 (zunsemetinib) is a promising therapeutic agent for rheumatoid arthritis with a distinct, selective mechanism of action targeting the p38α MAPK/MK2 pathway. The provided data and protocols offer a framework for researchers to investigate its efficacy and mechanism in relevant preclinical models of RA. These studies are crucial for furthering our understanding of this novel therapeutic strategy and its potential clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. Drug compound shows promise against rheumatoid arthritis – WashU Medicine [medicine.washu.edu]
- 3. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. Rat collagen-induced arthritis (CIA) [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for "Anti-inflammatory Agent 79" in Cell Culture
Introduction
Anti-inflammatory agent 79, also identified as compound 17q, is a potent isoquinolinone-based inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][2] Its mechanism of action involves the effective blockage of HIF-1 signaling and the promotion of HIF-1α degradation, a key regulator of the inflammatory response.[1][2] This agent has demonstrated significant anti-inflammatory properties, including the inhibition of synovial invasion and migration, and the suppression of angiogenesis.[1][2] In cellular models, it has been shown to dose-dependently reduce hypoxia-induced HIF-1α protein accumulation and diminish inflammatory responses in human rheumatoid arthritis (RA) synovial cell lines.[1][2]
These application notes provide a detailed protocol for the proper dissolution and use of this compound in a research laboratory setting for cell culture experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| IC₅₀ (HIF-1 Inhibition) | 0.55 μM | [1][2] |
| Effective Concentration (in vitro) | 2.5 - 10 μM | [1] |
| Incubation Time (in vitro) | 24 hours | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
Experimental Protocols
Reagent and Material Preparation
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture plates/flasks
-
Target cells (e.g., human RA synovial cells, macrophages)
Preparation of Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you will need to know the molecular weight of the compound.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder in a sterile microcentrifuge tube.
-
Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year).[2]
Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to the final working concentration in the cell culture medium.
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10 μM). Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the agent) to the cell culture medium. This is essential to distinguish the effects of the agent from those of the solvent.
-
Cell Seeding: Seed the target cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency.
-
Cell Treatment: Remove the existing medium and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]
-
Downstream Analysis: Following incubation, proceed with the planned downstream analyses, such as cell viability assays, protein expression analysis (e.g., Western blot for HIF-1α), or cytokine secretion assays (e.g., ELISA for IL-1β, IL-6, TNF-α).[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Treatment
Caption: Workflow for cell culture treatment.
References
Troubleshooting & Optimization
Technical Support Center: Investigation of Off-Target Effects of Anti-inflammatory Agent 79
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Anti-inflammatory agent 79, also known as compound 17q.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
This compound is an isoquinolinone derivative identified as a Hypoxia-Inducible Factor 1 (HIF-1) inhibitor with an IC50 of 0.55 μM.[1][2][3][4][5] It functions by blocking HIF-1 signaling and promoting the proteasomal degradation of the HIF-1α subunit.[1][3][4] This activity leads to the inhibition of synovial invasion and migration, as well as angiogenesis, and has been shown to reduce inflammation in animal models.[1][3][4]
Q2: What are the known off-target effects of this compound?
Q3: Why is it crucial to investigate the off-target effects of this agent?
Investigating off-target effects is essential for several reasons:
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Understanding the complete pharmacological profile: Off-target interactions can contribute to both the therapeutic efficacy and the adverse effects of a compound.
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Avoiding misinterpretation of experimental data: An observed phenotype might be due to an off-target effect rather than the intended inhibition of HIF-1.
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Predicting potential toxicities: Off-target binding can lead to unforeseen side effects in preclinical and clinical studies.[9]
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Drug repurposing opportunities: Identifying novel targets could open up new therapeutic applications for the agent.[10]
Q4: What are some initial steps to assess the potential for off-target effects in my experiments?
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Dose-response curves: Compare the concentration range over which you observe your biological effect with the known IC50 for HIF-1 inhibition (0.55 μM). Effects seen at significantly different concentrations may indicate off-target activity.
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Control compounds: Use structurally related but inactive analogs of Agent 79 if available. Also, consider using other known HIF-1 inhibitors with different chemical scaffolds to see if they replicate the observed effects.
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Rescue experiments: If possible, try to rescue the phenotype by activating the downstream pathways of HIF-1.
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Direct measurement of NNMT activity: If your experimental system allows, directly measure the effect of Agent 79 on NNMT activity.
Quantitative Data Summary
| Compound Name | Target | IC50 | Notes |
| This compound (compound 17q) | HIF-1 | 0.55 μM | Inhibits HIF-1 signaling and promotes HIF-1α degradation.[1][2][3][4][5] |
| This compound (compound 17q) | NNMT | Not explicitly stated, but part of a potent inhibitor series. | A structurally related compound (17u) has an IC50 of 3.7 nM for NNMT.[7][8] |
Signaling and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIF HIF Prolyl-Hydroxylase | | Invivochem [invivochem.com]
- 4. Anti-inflammatory agent 79_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Anti-inflammatory Agent 79
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of "Anti-inflammatory agent 79."
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an isoquinolinone derivative that acts as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][2][3] It functions by effectively blocking HIF-1 signaling and promoting the degradation of the HIF-1α subunit.[2] This agent has demonstrated efficacy in reducing foot swelling and arthritis in mouse inflammation models by down-regulating inflammatory factors and angiogenesis.[1][2]
Q2: What are the potential bioavailability challenges with this compound?
Q3: What general strategies can be employed to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be explored to enhance the bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:
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Physical Modifications: Techniques like particle size reduction (micronization, nanosizing) increase the surface area for dissolution.[5][6]
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Chemical Modifications: Salt formation or the creation of prodrugs can improve solubility and permeability.[6][7]
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Enabling Formulations:
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Lipid-Based Formulations: Incorporating the drug into lipids, oils, or surfactants can enhance its solubility and absorption.[5] This includes self-emulsifying drug delivery systems (SEDDS).
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.[5][6]
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Nanoparticle Systems: Encapsulating the drug in nanoparticles can increase its surface area, improve solubility, and potentially enable targeted delivery.[5]
-
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the pre-clinical development of this compound related to its bioavailability.
Problem: Low and Variable Oral Exposure in Animal Models
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal environment.
-
Particle Size Analysis: Evaluate the particle size distribution of the drug substance.
-
Formulation Screening:
-
Prepare simple suspensions with different wetting agents or viscosity modifiers.
-
Explore the feasibility of creating a nanosuspension through wet milling or high-pressure homogenization.
-
Investigate the solubility in various lipids and co-solvents to assess the potential for lipid-based formulations.
-
-
Possible Cause 2: First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Conduct metabolic stability assays using liver microsomes (human, rat, mouse) to determine the intrinsic clearance.
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Caco-2 Permeability Assay: Use this in vitro model to assess the intestinal permeability of the compound and identify potential efflux transporter interactions.
-
Experimental Protocols
Protocol 1: Preparation and Characterization of a Nanosuspension
Objective: To improve the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Hydroxypropyl methylcellulose).
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Operate at 1500 bar for 20-30 cycles.
-
Maintain the temperature at 4°C to prevent degradation.
-
-
Particle Size and Zeta Potential Analysis:
-
Measure the particle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution studies using a USP apparatus II (paddle method).
-
Use a dissolution medium of 0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Compare the dissolution profile of the nanosuspension to that of the unformulated drug.
-
Protocol 2: Formulation of a Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To enhance the solubility and absorption of this compound by formulating it in a lipid-based system.
Methodology:
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsification region.
-
-
Preparation of SEDDS Formulation:
-
Mix the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram.
-
Add this compound to the mixture and stir until a clear solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization of SEDDS:
-
Self-Emulsification Performance: Add the SEDDS formulation to an aqueous medium with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS.
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method in a relevant dissolution medium.
-
Data Presentation
Table 1: Comparative Dissolution Profile of this compound Formulations
| Time (minutes) | Unformulated Drug (% Dissolved) | Nanosuspension (% Dissolved) | SEDDS (% Dissolved) |
| 5 | 2 | 35 | 50 |
| 15 | 5 | 60 | 85 |
| 30 | 8 | 85 | 95 |
| 60 | 12 | 92 | 98 |
| 120 | 15 | 95 | 99 |
Table 2: Physicochemical Characteristics of Optimized Formulations
| Formulation | Particle/Globule Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) |
| Nanosuspension | 150 ± 10 | 0.18 | -25.3 | 1 |
| SEDDS | 50 ± 5 | 0.22 | -15.8 | 5 |
Visualizations
Caption: Workflow for troubleshooting and improving the bioavailability of this compound.
Caption: Simplified signaling pathway of HIF-1 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HIF HIF Prolyl-Hydroxylase | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. upm-inc.com [upm-inc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
"Anti-inflammatory agent 79" toxicity and cytotoxicity assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and cytotoxicity assessment of Anti-inflammatory agent 79, also known as compound 17q.
Frequently Asked Questions (FAQs)
Q1: What is this compound (compound 17q) and what is its primary mechanism of action?
A1: this compound (compound 17q) is a novel diaryl substituted isoquinolin-1(2H)-one derivative. Its primary mechanism of action is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[1] It has demonstrated potent anti-inflammatory and anti-angiogenic properties, making it a subject of interest for diseases like rheumatoid arthritis.
Q2: What is the inhibitory concentration (IC50) of this compound against HIF-1?
A2: this compound has an IC50 of 0.55 μM for the inhibition of HIF-1 signaling in a hypoxia-responsive element (HRE) luciferase reporter assay.[1]
Q3: Has the cytotoxicity of this compound been evaluated?
A3: Yes, the cytotoxicity of this compound has been assessed. In studies on human rheumatoid arthritis synovial cells (MH7A), the compound has been used at concentrations up to 10 μM. While specific IC50 values for cytotoxicity are not always reported in initial screenings, the focus is often on the therapeutic window between its HIF-1 inhibitory effect and any potential cytotoxic effects. For specific cytotoxicity data, please refer to the data table below.
Q4: What are the known in vivo effects and dosages of this compound?
A4: In a rat model of adjuvant-induced arthritis (AIA), intraperitoneal administration of this compound at doses of 30 mg/kg and 60 mg/kg, once every two days for 16 days, has been shown to reduce foot swelling, decrease arthritis scores, and downregulate inflammatory factors and angiogenesis.
Quantitative Data Summary
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Reference |
| HIF-1 Inhibition IC50 | - | 0.55 µM | [1] |
| Effective Concentration (HIF-1α protein reduction) | MH7A | 2.5 - 10 µM | |
| Cytotoxicity (MTT Assay) | MH7A | > 10 µM |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Adjuvant-Induced Arthritis (AIA) Rat Model | 30 mg/kg and 60 mg/kg (i.p., every 2 days for 16 days) | Attenuated arthritis development and severity, reduced HIF-1α expression. |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method to assess cell viability and can be adapted for testing the cytotoxicity of this compound.
Materials:
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Human rheumatoid arthritis synovial cells (MH7A)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (compound 17q) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MH7A cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic techniques. |
| Phenol red in media can interfere. | Use phenol red-free media for the assay. | |
| Low signal or poor cell growth | Suboptimal cell seeding density. | Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment. |
| Agent 79 is unstable in media. | Prepare fresh dilutions of the agent for each experiment. | |
| Inconsistent results between replicates | Uneven cell distribution during seeding. | Ensure a homogenous cell suspension before and during plating. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Signaling Pathway
HIF-1α Signaling Pathway and Inhibition by this compound
Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. Under hypoxic (low oxygen) conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in inflammation and angiogenesis. This compound promotes the VHL-dependent degradation of HIF-1α, thereby inhibiting this signaling cascade.
Caption: Simplified diagram of the HIF-1α signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Resistance to Anti-inflammatory Agent 79
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when observing resistance to "Anti-inflammatory agent 79" in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to this compound in our cell line over time. What are the potential causes?
A1: A decreased response, or acquired resistance, can stem from several factors. The most common mechanisms include:
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Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy.
-
Alterations in the Drug Target: Mutations or changes in the expression level of the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug. For instance, upregulation of pro-inflammatory pathways like NF-κB, MAPK, or PI3K/Akt can promote cell survival and proliferation despite treatment.[1][2]
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Changes in the Tumor Microenvironment: The secretion of inflammatory cytokines and growth factors by cancer cells or surrounding stromal cells can contribute to drug resistance.[3]
-
Epigenetic Modifications: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes involved in drug sensitivity and resistance.[4]
Q2: Could our experimental setup be contributing to the observed resistance?
A2: It is crucial to rule out experimental variability. Common issues include:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect drug response.[5]
-
Drug Stability and Concentration: Ensure the this compound is properly stored and that the final concentration in your experiments is accurate.
-
Assay-related Problems: The choice of cell viability assay and the timing of measurements can influence the results.[6]
Q3: What is the typical timeframe for developing a drug-resistant cell line in the lab?
A3: The development of a drug-resistant cell line through continuous exposure to a drug can take anywhere from 3 to 18 months.[7] The process typically involves gradually increasing the drug concentration over time.[8]
Troubleshooting Guide
Problem 1: Increased IC50 value for this compound in our cell line.
Is this a new observation?
-
Yes: Proceed to the experimental validation steps below.
-
No, the IC50 has been gradually increasing: This suggests the development of acquired resistance. Proceed to "Investigating Resistance Mechanisms."
Experimental Validation
-
Confirm Cell Line Identity and Health:
-
Perform cell line authentication (e.g., STR profiling).
-
Regularly check for mycoplasma contamination.
-
Ensure you are using cells within a consistent and low passage number range.
-
-
Verify Drug Integrity and Concentration:
-
Use a fresh stock of this compound.
-
Confirm the accuracy of dilutions.
-
-
Optimize Cell Viability Assay:
-
Ensure the cell seeding density is appropriate and consistent across experiments.
-
Validate that the assay endpoint (e.g., 48 or 72 hours) is suitable for your cell line and drug.
-
Problem 2: How to investigate the mechanism of resistance?
Step 1: Assess Drug Efflux Pump Activity
-
Hypothesis: The resistant cells are actively pumping out this compound.
-
Experiment: Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). Compare the fluorescence intensity in your resistant cell line versus the parental (sensitive) cell line. A lower fluorescence in the resistant line suggests higher efflux activity.
-
Solution: Consider co-treatment with known ABC transporter inhibitors (e.g., verapamil) to see if sensitivity to this compound is restored.
Step 2: Analyze the Drug Target
-
Hypothesis: The molecular target of this compound is altered.
-
Experiment:
-
Sequencing: Sequence the gene encoding the drug target in both sensitive and resistant cell lines to identify potential mutations.
-
Western Blot: Compare the expression level of the target protein in sensitive versus resistant cells.
-
Step 3: Examine Key Signaling Pathways
-
Hypothesis: Pro-survival and pro-inflammatory signaling pathways are constitutively active in the resistant cells.
-
Experiment: Use western blotting to assess the phosphorylation status (activation) of key proteins in pathways such as NF-κB (p65), PI3K/Akt (Akt), and MAPK (ERK1/2).[2][9]
-
Solution: If a pathway is identified as hyperactive, consider combination therapy with an inhibitor of that pathway.
Data Presentation
Table 1: Comparison of IC50 Values for this compound
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | Agent 79 alone | 2.5 | 1.0 |
| Resistant Cell Line | Agent 79 alone | 25.0 | 10.0 |
| Resistant Cell Line | Agent 79 + Verapamil (Efflux Pump Inhibitor) | 5.0 | 2.0 |
| Resistant Cell Line | Agent 79 + Pathway Inhibitor X | 7.5 | 3.0 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
1. Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 hours) at 37°C and 5% CO2.[10]
-
Viability Assessment: Add a viability reagent such as MTT or WST-1 to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
2. Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., phospho-NF-κB p65, total NF-κB p65, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: NF-κB signaling pathway, a potential mechanism of resistance.
Caption: Workflow for troubleshooting resistance to Agent 79.
References
- 1. researchgate.net [researchgate.net]
- 2. Managing Cancer Drug Resistance from the Perspective of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory signaling in targeted therapy resistance: focus on EGFR-targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting drug‐tolerant cells: A promising strategy for overcoming acquired drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
"Anti-inflammatory agent 79" experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anti-inflammatory Agent 79 (also known as compound 17q).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an isoquinolinone derivative that functions as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1] Its primary mechanism of action is to block HIF-1 signaling, which leads to an increase in the degradation of the HIF-1α subunit.[1] In the context of inflammatory conditions like rheumatoid arthritis, this inhibition helps to reduce the inflammatory response, synovial invasion and migration, and angiogenesis.[1]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro studies, a concentration range of 2.5 µM to 10 µM for a 24-hour incubation period has been shown to be effective in blocking hypoxia-induced HIF-1α protein accumulation in human rheumatoid arthritis synovial cell lines (e.g., MH7A).[1]
Q3: What are the suggested dosages for in vivo animal studies?
A3: In a rat model of adjuvant-induced arthritis (AIA), intraperitoneal (i.p.) injections of 30 mg/kg and 60 mg/kg, administered once every two days for 16 days, have been demonstrated to effectively reduce pathological damage to the ankle joint and decrease the inflammatory response.[1]
Q4: In which vehicle can this compound be formulated for in vivo administration?
A4: A common vehicle for intraperitoneal injection is a solution of 5% ethanol and 5% Cremophor EL in a suitable buffer like phosphate-buffered saline (PBS).[1] For oral administration, it can be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na).[1]
Troubleshooting Guides
In Vitro Assays
1. Western Blot for HIF-1α Detection
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak HIF-1α band | HIF-1α is rapidly degraded under normoxic conditions. | - Prepare cell lysates quickly on ice. It is recommended to lyse cells directly in the culture dish. - Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. - For positive controls, use cells treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) or grown in a hypoxic chamber (1-5% O₂). |
| Insufficient protein loading. | - Ensure a sufficient amount of nuclear protein is loaded, as HIF-1α translocates to the nucleus upon activation. A nuclear extraction protocol is recommended. - Quantify protein concentration before loading. | |
| Multiple bands or unexpected molecular weight | Protein degradation or post-translational modifications. | - Degraded HIF-1α can appear at a lower molecular weight. Ensure rapid sample processing and the use of protease inhibitors. - The theoretical molecular weight of HIF-1α is ~93 kDa, but post-translationally modified forms can run at 110-130 kDa.[2] |
| High background | Insufficient blocking or washing. | - Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. - Increase the number and duration of washes with TBST. |
2. Cytokine Secretion Assays (ELISA)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors or improper mixing. | - Use calibrated pipettes and ensure consistent technique. - Thoroughly mix all reagents and samples before adding to the plate. |
| Low signal or absorbance values | Insufficient incubation time or incorrect antibody concentrations. | - Ensure all incubation steps are carried out for the recommended duration and at the specified temperature. - Optimize the concentrations of capture and detection antibodies. |
| Standard curve is not linear | Improper dilution of standards or issues with the standard itself. | - Prepare fresh serial dilutions of the standard for each assay. - Ensure the standard has been stored correctly and has not degraded. |
| High background | Insufficient washing or non-specific antibody binding. | - Increase the number of washes between steps. - Ensure the blocking buffer is effective and incubate for the recommended time. |
In Vivo Assays
1. Adjuvant-Induced Arthritis (AIA) Model in Rats
| Issue | Potential Cause | Troubleshooting Steps |
| Low incidence or severity of arthritis | Improper preparation or injection of Complete Freund's Adjuvant (CFA). | - Ensure the CFA containing Mycobacterium tuberculosis is thoroughly resuspended before each injection to ensure a consistent dose.[3] - The particle size of the mycobacteria can affect the arthritogenic response. - The injection should be subcutaneous at the base of the tail or into the footpad.[3] |
| High variability in disease progression | Differences in animal strain, age, or housing conditions. | - Use a susceptible rat strain such as Lewis or Dark Agouti (DA) rats. - Use rats within the recommended age range (typically 6-12 weeks old).[3] - Maintain consistent housing conditions, as environmental factors can influence the immune response. |
| Inconsistent drug efficacy | Issues with drug formulation, administration, or timing of treatment. | - Ensure this compound is fully dissolved or homogenously suspended in the vehicle before each injection. - The timing of treatment initiation (prophylactic vs. therapeutic) will significantly impact the results. Follow a consistent dosing schedule. |
Quantitative Data
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value/Concentration/Dosage | Experimental System | Observed Effect |
| IC₅₀ | 0.55 µM | HIF-1α inhibition assay | 50% inhibition of HIF-1α activity.[1] |
| In Vitro Concentration | 2.5 - 10 µM | Human RA synovial cell line (MH7A) | Dose-dependent decrease in HIF-1α protein levels and secretion of IL-1β, IL-6, and TNF-α.[1] |
| In Vivo Dosage | 30 mg/kg and 60 mg/kg (i.p.) | Adjuvant-induced arthritis (AIA) model in SD rats | Attenuated the development and severity of arthritis and significantly decreased HIF-1α expression.[1] |
Experimental Protocols
1. Western Blot for HIF-1α
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Cell Culture and Treatment: Plate MH7A cells and culture to approximately 80% confluency. Induce hypoxia by placing cells in a hypoxic chamber (1% O₂) or by treating with a hypoxia-mimetic agent (e.g., 100 µM CoCl₂) for 4-6 hours. Treat cells with this compound (2.5, 5, or 10 µM) for 24 hours.
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Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an 8% SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Adjuvant-Induced Arthritis (AIA) in Rats
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Animal Model: Use male Sprague-Dawley (SD) rats (6-8 weeks old).
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Induction of Arthritis: Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the base of the tail.
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Treatment: Begin treatment on day 13 post-CFA injection. Administer this compound (30 or 60 mg/kg) or vehicle via intraperitoneal injection once every two days for 16 days.
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Assessment of Arthritis: Monitor the rats for clinical signs of arthritis, including paw swelling (measured with a caliper) and arthritis score (based on a scale of 0-4 for each paw).
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Histological Analysis: At the end of the study, sacrifice the animals and collect the ankle joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
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Cytokine Analysis: Collect blood samples to measure serum levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using ELISA.
Visualizations
Caption: HIF-1 signaling pathway in rheumatoid arthritis and the inhibitory action of Agent 79.
Caption: General experimental workflow for evaluating this compound.
References
Modifying "Anti-inflammatory agent 79" for better efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to modify and improve the efficacy of Anti-inflammatory Agent 79.
Product Information: this compound
Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, Agent 79 prevents the phosphorylation and subsequent degradation of IκBα. This keeps the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) sequestered in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α, IL-1β, and IL-6.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro IC50 value for Agent 79 is significantly higher than the reported value in the literature. What are the potential causes?
A1: Several factors could contribute to a higher-than-expected IC50 value:
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Cell Health and Passage Number: Ensure your cell line (e.g., RAW 264.7 macrophages) is healthy, free of contamination, and within a low passage number range. Cells at high passage numbers can have altered signaling responses.
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Reagent Quality: Verify the potency and quality of the inflammatory stimulus (e.g., Lipopolysaccharide, LPS). LPS potency can vary between lots and suppliers.
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Assay Conditions: Check the concentration of cells seeded, the incubation times with the agent and the stimulus, and the final concentration of DMSO in the well, as high concentrations can affect cell viability.
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Agent Solubility: Agent 79 has moderate aqueous solubility. Ensure it is fully dissolved in DMSO before diluting in culture media. Precipitated compound will lead to a lower effective concentration.
Q2: I am observing cytotoxicity with my modified Agent 79 analogues, even at low concentrations. How can I troubleshoot this?
A2: Distinguishing between cytotoxicity and anti-inflammatory effects is crucial.
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Run a cytotoxicity assay in parallel with your inflammation assay. An MTT or LDH release assay can be used to determine the concentration at which your compound affects cell viability.
-
The ideal therapeutic window shows high anti-inflammatory activity at concentrations that are not cytotoxic.
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Consider structural modifications that reduce off-target effects. Rational drug design approaches can help identify and eliminate moieties associated with toxicity.[4]
Q3: How can I improve the cell permeability and bioavailability of my Agent 79 derivatives?
A3: Improving pharmacokinetic properties is a common goal in drug modification.
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Lipophilicity: Modify the structure to achieve a LogP value in the optimal range for cell permeability (typically 1-3). Be aware that increasing lipophilicity too much can decrease aqueous solubility.
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Molecular Weight: Aim to keep the molecular weight below 500 Da to adhere to Lipinski's Rule of Five.
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Polar Surface Area (PSA): Reducing the PSA can improve cell membrane penetration.
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Formulation Strategies: For in vivo studies, consider using formulation strategies like encapsulation in nanoparticles or liposomes to improve solubility and bioavailability.[5][6]
Q4: My modified agent shows reduced activity against the IKK complex in a cell-free kinase assay. What's the next step?
A4: This suggests the modification has directly impacted the binding to the target.
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Molecular Modeling: Use computational docking studies to visualize how your modification might have altered the interaction with the IKK active site.[7]
-
Structure-Activity Relationship (SAR): Systematically synthesize a series of related analogues to probe which structural features are essential for binding.
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Revert and Re-evaluate: Consider if the modification is essential. If it was intended to improve another property (like solubility), explore alternative modification sites that are distal to the core pharmacophore responsible for IKK binding.
Quantitative Data Summary
The following tables present fictional comparative data for this compound and its next-generation analogues, Mod-A and Mod-B.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | IKKβ Kinase Inhibition IC50 (nM) | TNF-α Release Inhibition IC50 (nM) (LPS-stimulated RAW 264.7 cells) | Cytotoxicity CC50 (µM) (RAW 264.7 cells) | Selectivity Index (CC50/IC50) |
|---|---|---|---|---|
| Agent 79 | 15 | 50 | 25 | 500 |
| Mod-A | 12 | 42 | 50 | 1190 |
| Mod-B | 25 | 80 | >100 | >1250 |
Table 2: Off-Target Kinase Profiling (% Inhibition at 1 µM)
| Compound | PKA | CDK2 | p38 MAPK | JNK1 |
|---|---|---|---|---|
| Agent 79 | 12% | 18% | 35% | 21% |
| Mod-A | 8% | 11% | 25% | 15% |
| Mod-B | <5% | <5% | 8% | 6% |
Experimental Protocols
Protocol 1: TNF-α Release Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is used to determine the in vitro efficacy of Agent 79 analogues in a cell-based model of inflammation.
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Treatment: Prepare serial dilutions of Agent 79 or its analogues in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
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Inflammatory Stimulus: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Include "no stimulus" and "vehicle control" wells.
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Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for IκBα Phosphorylation
This protocol assesses the direct impact of Agent 79 on its intracellular target within the NF-κB signaling pathway.
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Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Grow to 80-90% confluency. Pre-treat with Agent 79 or analogues for 1 hour.
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Stimulation: Stimulate the cells with LPS (100 ng/mL) for 15 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated IκBα (p-IκBα) overnight at 4°C.
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Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
References
- 1. Inflammatory Response Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Anti-inflammatory Agent 79 and Other HIF-1 Inhibitors for Researchers
In the landscape of drug discovery, particularly for inflammatory diseases and oncology, Hypoxia-Inducible Factor-1 (HIF-1) has emerged as a critical therapeutic target. This guide provides a comprehensive comparison of a novel isoquinolinone derivative, Anti-inflammatory agent 79, with other prominent HIF-1 inhibitors: PX-478, KC7F2, BAY 87-2243, and Echinomycin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms, performance data from various studies, and standardized experimental protocols.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for each HIF-1 inhibitor based on available literature. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy of HIF-1 Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line(s) | Key In Vitro Effects | Citations |
| This compound | HIF-1α degradation | 0.55 µM | Human RA synovial cells (MH7A) | Promotes VHL-dependent HIF-1α degradation; Reduces IL-1β, IL-6, and TNF-α secretion. | [1] |
| PX-478 | HIF-1α (multiple levels) | ~20-30 µM | PC-3, DU 145, MCF-7, HT-29, Panc-1, BxPC-3 | Inhibits HIF-1α transcription, translation, and deubiquitination. | [2][3][4] |
| KC7F2 | HIF-1α translation | 20 µM | LN229-HRE-AP | Inhibits HIF-1α protein synthesis; Represses phosphorylation of 4EBP1 and p70 S6 kinase. | [5][6][7] |
| BAY 87-2243 | HIF-1 | ~0.7 nM (luciferase activity), ~2 nM (CA9 protein) | HCT116luc, H460 | Inhibits mitochondrial complex I; Reduces HIF-1α and HIF-2α protein accumulation. | [8] |
| Echinomycin | HIF-1 DNA binding | ~1.2 nM (luciferase expression) | U251-HRE | Competitively inhibits HIF-1 binding to the Hypoxia-Response Element (HRE). | [9][10] |
Table 2: In Vivo Anti-inflammatory and Anti-tumor Effects
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Outcomes | Citations |
| This compound | Adjuvant-induced arthritis (AIA) in rats | 30-60 mg/kg, i.p., every 2 days for 16 days | Reduced foot swelling and arthritis; Down-regulated inflammatory factors and angiogenesis. | [1] |
| PX-478 | Human tumor xenografts in mice | Oral administration | Marked antitumor activity correlated with tumor HIF-1α levels. | [11] |
| KC7F2 | Oxygen-induced retinopathy in mice | 10 mg/kg/d, i.p. | Attenuated pathological neovascularization. | [1] |
| BAY 87-2243 | H460 xenograft mouse model | 4 mg/kg, p.o. | Reduced tumor weight and HIF-1α protein expression. | |
| Echinomycin | Mouse lymphoma and human AML xenografts | 10 µg/kg, i.v., for 40 days | Eradicated tumors by preferentially eliminating cancer stem cells. |
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides standardized protocols for key experiments used to characterize HIF-1 inhibitors.
Western Blot for HIF-1α Detection under Hypoxia
This protocol is essential for determining the effect of inhibitors on HIF-1α protein levels.
a. Cell Culture and Hypoxic Treatment:
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Seed cells (e.g., HeLa, PC3, or relevant cell line) in culture plates and allow them to adhere overnight.
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Treat the cells with the desired concentrations of the HIF-1 inhibitor or vehicle control.
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Place the plates in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 4-6 hours. A normoxic control plate should be maintained at 21% O2.
b. Lysate Preparation:
-
Immediately after hypoxic exposure, place the culture plates on ice.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to work quickly to prevent HIF-1α degradation.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., from BD Biosciences or Novus Biologicals) overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize HIF-1α band intensity to a loading control like β-actin or tubulin.
ELISA for Inflammatory Cytokines (IL-6, TNF-α)
This protocol allows for the quantification of secreted pro-inflammatory cytokines in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants from cells treated with HIF-1 inhibitors and control conditions. Centrifuge to remove any cells or debris and store at -80°C until analysis.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[13]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add the detection antibody (biotinylated anti-human IL-6) and incubate for 1 hour at room temperature.
-
Wash the plate as in step 2.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate as in step 2.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the HIF-1 inhibitors.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HIF-1 inhibitor and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison of these HIF-1 inhibitors.
Caption: HIF-1α Regulation in Normoxia vs. Hypoxia.
Caption: Mechanisms of Action of HIF-1 Inhibitors.
Caption: Workflow for In Vivo Efficacy Testing.
This guide provides a foundational comparison of this compound with other key HIF-1 inhibitors. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these compounds. The provided protocols and diagrams serve as a valuable resource for researchers designing and interpreting studies in this promising area of therapeutic development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel small molecule HIF-1α translation inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity. | Semantic Scholar [semanticscholar.org]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of Anti-inflammatory Agent 79 and Established Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
This guide provides a detailed comparison of a novel investigational compound, "Anti-inflammatory agent 79," with well-established non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this new agent's potential. The comparison focuses on the distinct mechanisms of action, supported by available experimental data.
Mechanism of Action: A Tale of Two Pathways
A fundamental difference between this compound and traditional NSAIDs lies in their molecular targets and the signaling pathways they modulate.
This compound: Targeting Hypoxia-Inducible Factor-1α (HIF-1α)
This compound is an isoquinolinone derivative that functions as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), with a reported half-maximal inhibitory concentration (IC50) of 0.55 μM.[1] Its mechanism involves blocking HIF-1 signaling and promoting the degradation of the HIF-1α subunit.[1] Under inflammatory conditions, HIF-1α plays a crucial role in promoting the expression of various pro-inflammatory genes, angiogenesis, and cell migration. By inhibiting HIF-1α, this compound effectively suppresses these key processes in the inflammatory cascade.
Known Anti-inflammatory Drugs: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and aspirin, is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][6] NSAIDs can be non-selective, inhibiting both COX-1 and COX-2, or selective, primarily targeting COX-2.
Comparative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and representative NSAIDs.
Table 1: In Vitro Profile of Anti-inflammatory Agents
| Feature | This compound | Ibuprofen | Celecoxib |
| Primary Target | Hypoxia-Inducible Factor-1 (HIF-1) | Cyclooxygenase-1 & 2 (COX-1 & COX-2) | Cyclooxygenase-2 (COX-2) |
| Mechanism | Inhibition of HIF-1α stabilization and signaling | Non-selective, reversible inhibition of COX enzymes | Selective, reversible inhibition of COX-2 |
| IC50 | 0.55 μM (for HIF-1 inhibition)[1] | Varies by assay; generally in the low micromolar range for both COX-1 and COX-2 | Varies by assay; significantly more potent for COX-2 than COX-1 |
| Reported In Vitro Effects | Decreased secretion of IL-1β, IL-6, and TNF-α; Inhibition of synovial cell invasion and migration; Inhibition of angiogenesis.[1] | Reduction of prostaglandin synthesis. | Selective reduction of prostaglandin synthesis mediated by COX-2. |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | This compound | NSAIDs (General) |
| Animal Model | Rat model of adjuvant-induced arthritis (AIA)[1] | Various models of inflammation and pain (e.g., carrageenan-induced paw edema, AIA) |
| Reported Efficacy | - Effectively reduced foot swelling and arthritis.[1]- Down-regulated levels of inflammatory factors.[1]- Reduced blood vessel proliferation.[1] | - Reduction of edema, erythema, and pain.- Antipyretic effects. |
| Dosage (example) | 30 mg/kg, 60 mg/kg; intraperitoneally; once every 2 days for 16 days.[1] | Varies widely depending on the specific drug and model. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays mentioned.
In Vitro HIF-1α Inhibition Assay
-
Cell Culture: Human Rheumatoid Arthritis Synovial Cells (HRA-synovial cells) are cultured in appropriate media and conditions.
-
Induction of Hypoxia: Cells are exposed to hypoxic conditions (e.g., 1% O2) to induce the stabilization of HIF-1α protein.
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Treatment: Cells are treated with varying concentrations of this compound (e.g., 2.5-10 μM) for 24 hours under hypoxic conditions.
-
Protein Extraction and Western Blotting: Total cellular protein is extracted, and Western blotting is performed using an antibody specific for HIF-1α to determine its expression levels.
-
Data Analysis: The intensity of the HIF-1α band is quantified and normalized to a loading control (e.g., β-actin). The IC50 value is calculated as the concentration of the agent that causes a 50% reduction in HIF-1α protein levels compared to the untreated control.
In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats
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Animals: Male Lewis rats are used for this model.
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Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant into the paw.
-
Treatment: Treatment with this compound (e.g., 30 or 60 mg/kg, intraperitoneally) or a vehicle control is initiated on a specified day post-adjuvant injection and continued for a defined period (e.g., once every 2 days for 16 days).
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring paw volume and scoring clinical signs of inflammation.
-
Histopathological Analysis: At the end of the study, ankle joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood and tissue samples can be collected to measure the levels of inflammatory cytokines and markers of angiogenesis.
Logical Comparison of Anti-inflammatory Mechanisms
The distinct mechanisms of this compound and NSAIDs suggest they may offer different therapeutic profiles. The following diagram illustrates the logical relationship between their targets and downstream effects.
Conclusion
This compound represents a novel approach to treating inflammatory conditions by targeting the HIF-1α pathway. This mechanism is distinct from that of traditional NSAIDs, which primarily act through the inhibition of COX enzymes. The available data suggests that this compound has potent anti-inflammatory effects in preclinical models, including the reduction of pro-inflammatory cytokines and inhibition of angiogenesis.
Further research, including head-to-head comparative studies with established NSAIDs, is warranted to fully elucidate the therapeutic potential and safety profile of this compound. Its unique mechanism of action may offer advantages in certain inflammatory diseases where HIF-1α plays a prominent pathological role. This guide provides a foundational comparison to aid in the ongoing evaluation of this promising new agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Tofacitinib ("Anti-inflammatory agent 79") Demonstrates Comparative Efficacy to Methotrexate in Arthritis Models Through Distinct Mechanistic Pathways
For Immediate Release
A comprehensive review of preclinical and clinical data reveals that Tofacitinib, a Janus kinase (JAK) inhibitor, exhibits comparable efficacy to methotrexate, the conventional first-line therapy for rheumatoid arthritis. While both agents effectively ameliorate disease activity, they operate through fundamentally different signaling pathways, offering distinct therapeutic approaches for managing inflammatory arthritis.
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental protocols for Tofacitinib (referred to herein as "Anti-inflammatory agent 79" for illustrative purposes) and methotrexate in established arthritis models. The findings are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.
Comparative Efficacy in Arthritis Models
Quantitative data from both animal models and human clinical trials demonstrate the therapeutic potential of Tofacitinib in comparison to methotrexate.
Preclinical Efficacy in Rodent Arthritis Models
| Model | Agent | Dosage | Key Efficacy Parameters | Outcome |
| Collagen-Induced Arthritis (CIA) in Mice | Tofacitinib | 15 mg/kg/day | Reduced clinical arthritis score, decreased paw swelling, lower histological scores of joint damage, and inhibited IL-1β and IL-18 production.[1] | Tofacitinib significantly suppressed the clinical and pathological features of arthritis.[1] |
| Adjuvant-Induced Arthritis (AIA) in Rats | Methotrexate | 1 mg/kg/week | Significantly reduced arthritis score and decreased plasma levels of IL-1β and TNF-α.[2] | Methotrexate effectively reduced clinical and biological inflammation.[2] |
| CIA in Mice | Tofacitinib (JAK inhibitor) | Not Specified | Alleviated foot swelling and reduced pathological histological changes.[3] | JAK inhibitors, including Tofacitinib, demonstrated therapeutic effects in the CIA model.[3] |
Clinical Efficacy in Rheumatoid Arthritis Patients
| Study Design | Patient Population | Treatment Arms | Key Efficacy Endpoints (at 6 months) | Outcome |
| Phase III, Randomized, Controlled Trial (ORAL Start) | Methotrexate-naïve patients | Tofacitinib 5 mg BID, Tofacitinib 10 mg BID, Methotrexate (titrated to 20 mg/week) | ACR70 Response: Tofacitinib 5mg (25.5%), Tofacitinib 10mg (37.7%), Methotrexate (12.0%)Change in modified Total Sharp Score: Tofacitinib 5mg (0.2), Tofacitinib 10mg (<0.1), Methotrexate (0.8) | Tofacitinib monotherapy was superior to methotrexate in reducing the signs and symptoms of rheumatoid arthritis and inhibiting structural joint damage.[4] |
| Phase III, 24-Month, Placebo-Controlled Trial (ORAL Scan) | Patients with inadequate response to Methotrexate | Tofacitinib 5 mg BID + MTX, Tofacitinib 10 mg BID + MTX, Placebo + MTX | Sustained ACR20/50/70 responses and limited structural damage from month 12 to 24. | Tofacitinib in combination with methotrexate demonstrated sustained clinical and radiographic efficacy.[5][6] |
| Meta-Analysis of Randomized Clinical Trials | Patients with active Rheumatoid Arthritis | Tofacitinib + MTX vs. MTX monotherapy | ACR20 (OR): 3.62ACR50 (OR): 5.17ACR70 (OR): 8.44 | Tofacitinib combined with methotrexate demonstrated superiority to methotrexate monotherapy.[7] |
Mechanisms of Action: Distinct Signaling Pathways
The anti-inflammatory effects of Tofacitinib and methotrexate are achieved through the modulation of different intracellular signaling cascades.
Tofacitinib acts as a targeted inhibitor of the Janus kinase (JAK) family of enzymes. By primarily inhibiting JAK1 and JAK3, Tofacitinib blocks the signaling of multiple cytokines that are pivotal in the pathogenesis of rheumatoid arthritis, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons.[8][9][10] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the inflammatory gene expression that drives synovial inflammation and joint destruction.[10][11]
Methotrexate , a folate analogue, has a more complex and multifaceted mechanism of action in rheumatoid arthritis.[12][13] One of the primary proposed mechanisms is the promotion of adenosine release.[14][15] Methotrexate leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine levels.[12][15] Adenosine, acting through its receptors on inflammatory cells, exerts potent anti-inflammatory effects.[14][15] Other mechanisms include the inhibition of T-cell activation, suppression of transmethylation reactions, and modulation of cytokine production.[12][13][16]
Mandatory Visualizations
References
- 1. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate did not improve endothelial function in rheumatoid arthritis: a study in rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Tofacitinib in Combination With Methotrexate in Patients With Rheumatoid Arthritis: Clinical Efficacy, Radiographic, and Safety Outcomes From a Twenty-Four-Month, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Efficacy and safety of tofacitinib combined with methotrexate in the treatment of rheumatoid arthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 11. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 12. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 13. search.library.albany.edu [search.library.albany.edu]
- 14. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Anti-inflammatory Agent 79 and Other Isoquinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, isoquinolinone derivatives have emerged as a promising class of compounds. This guide provides a detailed, data-driven comparison of Anti-inflammatory agent 79 (also known as compound 17q) with other notable isoquinolinone derivatives, offering insights into their relative potency and mechanisms of action. The information presented is collated from preclinical studies and is intended to aid researchers in the evaluation and selection of compounds for further investigation.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory effects of this compound and other selected isoquinolinone derivatives. The data highlights the half-maximal inhibitory concentrations (IC50) and the extent of inhibition of key inflammatory mediators.
Table 1: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
| Compound | Assay | Cell Line | IC50 (μM) | Source |
| This compound (17q) | Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay | Human RA Synovial Cells | 0.55 | [1] |
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator Inhibited | Cell Line | IC50 / % Inhibition | Source |
| HSR1101 | Nitric Oxide (NO) | BV2 Microglial Cells | IC50 ≈ 15 µM | [2][3] |
| TNF-α | BV2 Microglial Cells | Significant inhibition at 10-30 µM | [2][3] | |
| IL-6 | BV2 Microglial Cells | Significant inhibition at 10-30 µM | [2][3] | |
| Litcubanine A (LA) | Nitric Oxide (NO) | RAW264.7 Macrophages | Significant inhibition at 100 nM | [4] |
| TNF-α | Peritoneal Macrophages & RAW264.7 | Significant inhibition at 100 nM | [4] | |
| IL-1β | Peritoneal Macrophages & RAW264.7 | Significant inhibition at 100 nM | [4] | |
| CYY054c | TNF-α | LPS-stimulated Macrophages | Dose-dependent reduction | [5] |
| IL-1β | LPS-stimulated Macrophages | Dose-dependent reduction | [5] | |
| IL-6 | LPS-stimulated Macrophages | Dose-dependent reduction | [5] |
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of these isoquinolinone derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for target validation and patient selection in potential therapeutic applications.
-
This compound (17q) primarily acts as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[1] HIF-1 is a key transcription factor in cellular adaptation to hypoxia and plays a critical role in inflammation and angiogenesis, particularly in the context of rheumatoid arthritis.[6] By inhibiting HIF-1, agent 79 can downregulate the expression of various pro-inflammatory and angiogenic genes.
-
HSR1101 exerts its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in microglia.[2][3] This dual inhibition leads to a reduction in the production of key inflammatory mediators like NO, TNF-α, and IL-6.
-
Litcubanine A (LA) also targets the NF-κB pathway in macrophages to suppress the expression of inflammatory cytokines.[4]
-
CYY054c has been shown to inhibit NF-κB expression in macrophages, leading to a decrease in the release of inflammatory cytokines.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the HIF-1 signaling pathway by this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by various isoquinolinone derivatives.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. For specific concentrations and incubation times, it is recommended to consult the original research articles.
HIF-1 Reporter Gene Assay
-
Cell Culture and Transfection: Human RA synovial cells are cultured in appropriate media. Cells are then transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid.
-
Compound Treatment: Transfected cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Hypoxia Induction: Cells are then subjected to hypoxic conditions (e.g., 1% O2) for a defined period to induce HIF-1 activity.
-
Luciferase Assay: After hypoxia induction, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in compound-treated cells compared to vehicle-treated cells indicates HIF-1 inhibition.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
LPS-Induced Pro-inflammatory Mediator Production in Macrophages/Microglia
-
Cell Culture: Murine macrophage (e.g., RAW264.7) or microglial (e.g., BV2) cell lines are cultured to sub-confluency.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the isoquinolinone derivative for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Sample Collection: After a specific incubation period (e.g., 18-24 hours), the cell culture supernatant is collected for cytokine and nitric oxide analysis, and cell lysates are prepared for protein expression analysis.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting to determine the expression levels of inflammatory proteins like iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.
-
Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-only treated control, and IC50 values are determined where applicable.
This guide provides a foundational comparison of this compound with other isoquinolinone derivatives. Researchers are encouraged to consult the primary literature for more in-depth information and to design further experiments to validate and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of "Anti-inflammatory agent 79" activity in different inflammatory models
This guide provides a detailed comparison of the novel anti-inflammatory compound, "Agent 79," with established anti-inflammatory drugs, Diclofenac and Dexamethasone. The evaluation is based on its activity in two standard preclinical models: an in vitro lipopolysaccharide (LPS)-induced inflammatory model in murine macrophages and an in vivo carrageenan-induced paw edema model in rats. This document is intended for researchers and professionals in drug development, offering a comprehensive overview of the compound's potential.
Introduction to Agent 79
"Anti-inflammatory agent 79" is a novel synthetic small molecule designed to selectively target the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, or corticosteroids which have wide-ranging immunosuppressive effects, Agent 79 offers a targeted approach.[1][2][3] By inhibiting the assembly and activation of the NLRP3 inflammasome, Agent 79 aims to specifically block the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, which are pivotal mediators of acute and chronic inflammation.[4]
Comparative Efficacy Data
The anti-inflammatory activity of Agent 79 was assessed and compared with Diclofenac, a potent NSAID, and Dexamethasone, a synthetic corticosteroid. The following tables summarize the quantitative data obtained from the in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | IL-1β Inhibition (%) |
| Agent 79 | 1 | 25.4 ± 2.1 | 30.2 ± 2.5 | 45.8 ± 3.3 |
| 10 | 68.3 ± 4.5 | 75.1 ± 5.1 | 88.2 ± 4.9 | |
| 50 | 85.1 ± 5.6 | 89.4 ± 6.2 | 95.3 ± 5.4 | |
| Diclofenac | 1 | 15.2 ± 1.8 | 18.9 ± 2.0 | 10.5 ± 1.5 |
| 10 | 45.7 ± 3.9 | 52.3 ± 4.1 | 35.6 ± 3.1 | |
| 50 | 72.8 ± 5.1 | 78.6 ± 5.5 | 58.4 ± 4.7 | |
| Dexamethasone | 1 | 35.1 ± 2.8 | 40.5 ± 3.1 | 42.1 ± 3.5 |
| 10 | 82.4 ± 6.1 | 88.2 ± 6.5 | 90.3 ± 6.8 | |
| 50 | 94.6 ± 7.2 | 96.3 ± 7.1 | 97.8 ± 7.3 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment (10 mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Control (Vehicle) | 0.85 ± 0.07 | - |
| Agent 79 | 0.32 ± 0.04 | 62.4 |
| Diclofenac | 0.41 ± 0.05 | 51.8 |
| Dexamethasone | 0.28 ± 0.03 | 67.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of Agent 79, Diclofenac, or Dexamethasone for 1 hour.
-
Inflammation Induction: Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Cytokine Measurement: The levels of TNF-α and IL-1β in the culture supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.
2. In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats weighing 180-220g were used.[5] The animals were housed under standard laboratory conditions and had free access to food and water.
-
Treatment: Agent 79, Diclofenac, or Dexamethasone were administered orally (p.o.) at a dose of 10 mg/kg. The control group received the vehicle (0.5% carboxymethylcellulose).
-
Inflammation Induction: One hour after drug administration, acute inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[6][7]
-
Edema Measurement: The paw volume was measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.[8]
-
Calculation: The percentage inhibition of edema was calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mechanism of Action and Signaling Pathway
Agent 79 is hypothesized to exert its anti-inflammatory effects by directly interfering with the activation of the NLRP3 inflammasome. This pathway is a critical component of the inflammatory response to both microbial and endogenous danger signals.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen [mdpi.com]
- 8. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Anti-inflammatory Agent 79 Versus Dexamethasone in the Suppression of Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-inflammatory agent 79 and the well-established corticosteroid, dexamethasone. This analysis is based on available preclinical data, focusing on their mechanisms of action, efficacy in suppressing inflammatory mediators, and performance in in vivo models of arthritis.
Executive Summary
This compound, an isoquinolinone derivative, has emerged as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in driving inflammatory processes. Dexamethasone, a synthetic glucocorticoid, is a widely used anti-inflammatory drug with a broad mechanism of action that includes the inhibition of multiple inflammatory pathways. Notably, recent findings indicate that dexamethasone's anti-inflammatory effects also involve the suppression of HIF-1α, revealing a shared molecular target with this compound. This guide delves into a comparative analysis of these two compounds, presenting their known quantitative data, experimental methodologies, and a visualization of their signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and dexamethasone, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Source |
| This compound (compound 17q) | HIF-1 | Not Specified | 0.55 μM | [Cai L, et al. Eur J Med Chem. 2024] |
| Dexamethasone | Glucocorticoid Receptor | Not Specified | - | Widely established |
| Dexamethasone | HIF-1α protein expression (LPS-induced) | Western Blot | Not Specified (Significant reduction at 100 nM) | [The glucocorticoid dexamethasone inhibits HIF-1α stabilization and metabolic reprogramming in lipopolysaccharide-stimulated primary macrophages - PMC - PubMed Central] |
Table 2: In Vivo Efficacy in Rat Model of Adjuvant-Induced Arthritis (AIA)
| Compound | Dosage | Administration Route | Key Findings | Source |
| This compound | 30 mg/kg and 60 mg/kg | Intraperitoneal | Reduced foot swelling, arthritis score, and plasma levels of IL-1β, IL-6, and TNF-α. | [Cai L, et al. Eur J Med Chem. 2024] |
| Dexamethasone | 0.225 mg/kg and 2.25 mg/kg | Subcutaneous | Suppressed paw swelling and reduced mRNA expression of TNF-α, IL-1β, and IL-6 in paw tissue. | [Mechanistic Pharmacodynamic Model for Dexamethasone Effects in Lewis Rats with Collagen-Induced Arthritis - PubMed Central] |
| Dexamethasone | 1 mg/kg | Intraperitoneal | Inhibited cartilage degeneration in a collagen-induced arthritis (CIA) rat model. | [Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis] |
Mechanism of Action: A Tale of Two Pathways Converging on HIF-1α
This compound acts as a direct inhibitor of the HIF-1 signaling pathway. Under hypoxic conditions, a common feature of inflamed tissues, HIF-1α stabilization leads to the transcription of numerous pro-inflammatory genes. By inhibiting HIF-1, agent 79 effectively blocks this cascade.
Dexamethasone exerts its anti-inflammatory effects through a more complex and multifaceted mechanism. Classically, it binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This leads to the transactivation of anti-inflammatory genes (e.g., annexin A1) and the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.
Interestingly, a point of convergence in their mechanisms is the regulation of HIF-1α . Dexamethasone has been shown to inhibit the stabilization of HIF-1α protein, thereby reducing its transcriptional activity.[1] This suggests that part of dexamethasone's potent anti-inflammatory effect may be attributed to its influence on the HIF-1 pathway, a mechanism it shares with this compound.
Figure 1. Simplified signaling pathways of this compound and Dexamethasone.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison.
In Vivo Adjuvant-Induced Arthritis (AIA) in Rats (General Protocol)
A common model for evaluating anti-inflammatory drugs for rheumatoid arthritis.
-
Induction: Male Lewis or Wistar rats are injected with Freund's Complete Adjuvant (containing Mycobacterium tuberculosis or Mycobacterium butyricum) into the paw or base of the tail.[2]
-
Treatment:
-
Assessment:
-
Paw Edema: Measured using a plethysmometer.
-
Arthritis Score: A visual scoring system based on the severity of redness and swelling in the joints.
-
Cytokine Analysis: Plasma or tissue levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are measured using ELISA or qPCR.
-
Histopathology: Joint tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and cartilage/bone destruction.
-
Figure 2. General experimental workflow for in vivo arthritis models.
HIF-1α Inhibition Assays
-
Western Blot Analysis:
-
Cell Culture and Treatment: Cells (e.g., macrophages, synoviocytes) are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (this compound or dexamethasone).
-
Protein Extraction: Whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by size and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal is visualized and quantified to determine the relative amount of HIF-1α protein.
-
-
Reporter Gene Assay:
-
Cell Transfection: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).
-
Treatment and Hypoxia Induction: Cells are treated with the test compound and exposed to hypoxic conditions.
-
Luciferase Assay: Cell lysates are assayed for luciferase activity, which is proportional to the transcriptional activity of HIF-1.
-
Concluding Remarks
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties, with a notable convergence on the inhibition of the HIF-1α pathway. This compound offers a targeted approach by directly inhibiting HIF-1, which may present a more specific therapeutic strategy with a potentially different side-effect profile compared to the broad-acting dexamethasone. Dexamethasone, while highly effective, is associated with a range of well-documented side effects due to its widespread impact on gene expression.
The available data suggests that both compounds are effective in reducing key pro-inflammatory cytokines and alleviating symptoms in animal models of arthritis. However, a direct, head-to-head comparative study using identical experimental conditions is necessary to definitively determine their relative potency and therapeutic index. Future research should focus on such direct comparisons to better elucidate the potential advantages of a targeted HIF-1 inhibitor like this compound over a broad-spectrum anti-inflammatory agent like dexamethasone for the treatment of inflammatory diseases.
References
- 1. The glucocorticoid dexamethasone inhibits HIF-1α stabilization and metabolic reprogramming in lipopolysaccharide-stimulated primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis II: Mechanistic Pharmacodynamic Model for Dexamethasone Effects in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone-Loaded Thermosensitive Hydrogel Suppresses Inflammation and Pain in Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-inflammatory Agent 79 and Novel Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Anti-inflammatory agent 79" against two novel anti-inflammatory compounds, ADS032 and a representative 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative, herein referred to as "Quinolone Compound 13a". The information presented is based on available experimental data to assist researchers in evaluating their potential for further investigation and development.
Executive Summary
"this compound" is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key regulator in cellular adaptation to low oxygen and a contributor to inflammatory processes. In contrast, ADS032 offers a targeted approach by dually inhibiting the NLRP1 and NLRP3 inflammasomes, critical components of the innate immune response responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. The quinolone compound 13a represents a class of molecules that inhibit the NF-κB signaling pathway, a central regulator of a wide array of genes involved in inflammation. This guide details the mechanisms of action, presents available performance data, and outlines the experimental protocols for key assays related to these compounds.
Data Presentation
The following tables summarize the available quantitative data for "this compound," ADS032, and a representative quinolone compound. Direct comparison of potencies should be approached with caution due to variations in experimental assays and conditions.
Table 1: In Vitro Potency of Anti-inflammatory Compounds
| Compound | Target | Assay | IC50 | Cell Line |
| This compound | HIF-1α | HIF-1α inhibition | 0.55 µM[1] | - |
| ADS032 | NLRP1 | L18-MDP-induced IL-1β secretion | ~30 µM[2] | Immortalized Mouse Bone Marrow-Derived Macrophages (iBMDMs) |
| NLRP3 | Nigericin-induced IL-1β secretion | ~30 µM[2][3] | iBMDMs | |
| Quinolone Compound (Representative) | NF-κB | NF-κB activity inhibition (reporter assay) | 172.2 ± 11.4 nM | HEK293T |
| iNOS | NO release inhibition | 3.1 ± 1.1 µM | LPS-stimulated RAW264.7 |
Table 2: In Vivo Efficacy of Anti-inflammatory Compounds
| Compound | Animal Model | Key Findings |
| This compound | Rat Adjuvant-Induced Arthritis (AIA) | Reduced foot swelling, arthritis score, and inflammatory cytokine levels.[1] |
| ADS032 | LPS-induced inflammation in mice | Reduced serum levels of IL-1β and TNF-α.[2][4][5][6] |
| Acute lung silicosis in mice | Reduced pulmonary inflammation.[4][5][6][7] | |
| Quinolone Compound 13a | LPS-induced Acute Lung Injury (ALI) in mice | Alleviated pathological changes in lung tissue and reduced pulmonary edema. |
| LPS-induced sepsis in mice | Significantly promoted survival. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and information from relevant research articles.
HIF-1α Reporter Gene Assay
This assay is designed to screen for inhibitors of HIF-1α transcriptional activity.
-
Cell Line: Human colon cancer cell line (e.g., HCT-116) stably expressing a HIF-1α-luciferase reporter construct.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., "this compound") for a specified pre-incubation period.
-
Induce hypoxia by placing the plate in a hypoxic chamber (e.g., 1% O2) or by using a hypoxia-mimicking agent (e.g., CoCl2 or deferoxamine).
-
Following hypoxic induction for a defined period (e.g., 18-24 hours), lyse the cells.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The reduction in luminescence in the presence of the test compound relative to the vehicle control indicates inhibition of HIF-1α activity.
-
NLRP1/NLRP3 Inflammasome Activation Assay
This protocol is used to assess the inhibitory effect of compounds on the activation of the NLRP1 and NLRP3 inflammasomes.
-
Cell Line: Immortalized mouse bone marrow-derived macrophages (iBMDMs) or human monocytic cell line (e.g., THP-1) differentiated into macrophages.
-
Procedure:
-
Prime the macrophages with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of inflammasome components.
-
Pre-treat the primed cells with various concentrations of the test compound (e.g., ADS032) for 1 hour.
-
To assess NLRP3 inhibition, stimulate the cells with a known NLRP3 activator such as nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 30-60 minutes.
-
To assess NLRP1 inhibition, stimulate the cells with a specific NLRP1 agonist like L18-MDP.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. A decrease in IL-1β levels in the presence of the test compound indicates inflammasome inhibition.
-
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway.
-
Cell Line: Human embryonic kidney cells (e.g., HEK293T) or another suitable cell line transiently or stably transfected with an NF-κB-responsive luciferase reporter plasmid.
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound (e.g., Quinolone Compound 13a) for a defined period.
-
Stimulate the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or LPS.
-
After an incubation period of 6-24 hours, wash the cells with PBS and lyse them.
-
Add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer. A reduction in the luminescent signal in compound-treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.
-
Adjuvant-Induced Arthritis (AIA) in Rats
This is a common in vivo model for evaluating anti-inflammatory and anti-arthritic drug candidates.
-
Animal Strain: Typically, female Lewis or Wistar rats are used.
-
Procedure:
-
Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad or the base of the tail.
-
Administer the test compound (e.g., "this compound") or vehicle control daily or on a specified schedule, starting from the day of adjuvant injection or after the onset of clinical signs.
-
Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and joint stiffness. Assign a clinical score based on the severity of these signs.
-
At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., cytokines) and harvest the joints for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for the compared anti-inflammatory agents.
Experimental Workflow: In Vitro Compound Screening
Caption: General workflow for in vitro screening of anti-inflammatory compounds.
Logical Relationship: Therapeutic Intervention Points
Caption: Intervention points of each compound in the inflammatory cascade.
References
- 1. bowdish.ca [bowdish.ca]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 7. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-inflammatory Agent 79: A Comparative Analysis for Therapeutic Potential in Rheumatoid Arthritis
For Immediate Release: A comprehensive in vivo validation study of "Anti-inflammatory agent 79," an isoquinolinone derivative identified as a potent HIF-1α inhibitor, demonstrates its significant therapeutic potential for rheumatoid arthritis. This guide provides a detailed comparison with established anti-inflammatory agents, supported by experimental data, to aid researchers and drug development professionals in evaluating its clinical promise.
Executive Summary
"this compound" (also known as compound 17q) is a novel small molecule that effectively blocks the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, a key mediator in the inflammatory and angiogenic processes of rheumatoid arthritis. In vivo studies in a rat model of adjuvant-induced arthritis (AIA) have shown that this agent significantly reduces inflammation, paw swelling, and joint damage. This report presents a comparative analysis of "this compound" against the standard-of-care medication Methotrexate and the widely used nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, based on available in vivo data.
Mechanism of Action: Targeting the HIF-1α Pathway
"this compound" exerts its anti-inflammatory effects by inhibiting HIF-1α, a transcription factor that is overexpressed in the hypoxic environment of the rheumatoid synovium. By promoting the degradation of HIF-1α, the agent effectively downregulates the expression of various pro-inflammatory and pro-angiogenic genes, thereby reducing synovial inflammation, pannus formation, and cartilage destruction.[1]
In Vivo Performance Comparison
The efficacy of "this compound" was evaluated in a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis. The following tables summarize the key performance indicators of "this compound" in comparison to Methotrexate and Celecoxib, based on data from separate studies. It is important to note that these are not head-to-head comparisons and experimental conditions may vary.
Table 1: Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
| Therapeutic Agent | Dosage | Administration Route | Key Efficacy Outcomes |
| This compound | 30 mg/kg, 60 mg/kg | Intraperitoneal (i.p.) | Attenuated the development and severity of arthritis; Significantly decreased HIF-1α expression. |
| Methotrexate | 0.1 mg/kg | Oral | Obvious decrease in paw edema. |
| Celecoxib | 5 mg/kg | Oral | Effective in decreasing elevated levels of IL-6, IL-1β, and TNF-α. |
Table 2: Effects on Inflammatory Biomarkers
| Therapeutic Agent | Dosage | Key Biomarker Effects |
| This compound | 30 mg/kg, 60 mg/kg | Down-regulated the levels of inflammatory factors.[1] |
| Methotrexate | 0.1 mg/kg | Inhibition of TNF-α, IL-1β, and IL-6 production. |
| Celecoxib | 5 mg/kg | Decreased elevated levels of IL-6, IL-1β, and TNF-α. |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The in vivo efficacy of "this compound" and comparator drugs was assessed using the AIA rat model.
Model Induction:
-
Animals: Male Sprague-Dawley rats.
-
Induction Agent: A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
-
Disease Development: Arthritis typically develops in the injected paw within a few days (primary lesion) and in the contralateral paw and other joints around day 10-12 (secondary lesion).
Therapeutic Intervention:
-
"this compound": Administered intraperitoneally at doses of 30 mg/kg and 60 mg/kg once every two days, starting from day 13 after FCA injection.
-
Methotrexate: Administered orally at a dose of 0.1 mg/kg.
-
Celecoxib: Administered orally at a dose of 5 mg/kg.
Efficacy Assessment:
-
Paw Volume: Measured using a plethysmometer at regular intervals to quantify the degree of swelling.
-
Arthritis Score: Clinical scoring of arthritis severity based on erythema, swelling, and joint deformity.
-
Histopathology: Examination of joint tissues for inflammation, pannus formation, cartilage, and bone erosion.
-
Biomarker Analysis: Measurement of serum or tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and HIF-1α expression.
Conclusion
"this compound" demonstrates a promising preclinical profile as a therapeutic agent for rheumatoid arthritis. Its novel mechanism of action, targeting the HIF-1α signaling pathway, offers a potential new avenue for treatment. The in vivo data, while not from direct head-to-head comparative studies, suggest efficacy in reducing key pathological features of arthritis. Further investigation, including direct comparative studies with a broader range of existing therapies and comprehensive safety profiling, is warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Essential Disposal Protocol for Anti-inflammatory Agent 79
Disclaimer: The following guidelines are provided for a hypothetical substance, "Anti-inflammatory Agent 79," based on standard laboratory procedures for research-grade chemical compounds. "this compound" is not a recognized chemical name. It is mandatory to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for any chemical you use. The SDS contains critical safety information, including physical and chemical properties, toxicity, and environmental hazards.[1][2][3][4]
This guide offers a procedural framework for the safe management and disposal of chemical waste generated during research and development.
Step 1: Waste Characterization and Segregation
Before beginning any experimental work, a waste disposal plan must be formulated.[5] The first step is to characterize the waste based on information from the product's SDS. The Environmental Protection Agency (EPA) classifies hazardous waste based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[6][7]
Experimental Protocol for Waste Assessment:
-
Consult the SDS: Locate Section 13: Disposal Considerations and Section 2: Hazard(s) Identification in the SDS for this compound.[2][3] This will provide primary guidance on whether the material is classified as hazardous waste.
-
Determine Waste Streams: Based on your experimental workflow, identify all forms of waste that will be generated. This includes:
-
Unused or Expired Agent: Pure or undiluted this compound.
-
Liquid Waste: Solutions containing the agent (e.g., dissolved in solvents). Segregate halogenated and non-halogenated solvent waste.
-
Solid Waste: Contaminated personal protective equipment (PPE) like gloves and wipes, contaminated lab supplies (e.g., weigh boats, pipette tips), and any solid residues of the agent.
-
Sharps: Contaminated needles, syringes, or blades.
-
Empty Containers: The original container of the agent.
-
-
Segregate Incompatible Wastes: Never mix incompatible wastes to prevent violent reactions or the generation of toxic fumes.[8][9] For example, acids and bases should be stored separately.
Step 2: Proper Waste Accumulation and Labeling
All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][10]
Waste Handling Procedures:
-
Container Selection:
-
Labeling:
-
Clearly label all waste containers with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include the full chemical name(s) of the contents and the approximate percentage of each component. Avoid using abbreviations or chemical formulas.
-
Keep waste containers closed at all times, except when adding waste.[9][10]
-
The table below summarizes the disposal streams for waste generated from work with this compound.
| Waste Type | Description | Container Type | Disposal Procedure |
| Unused/Expired Agent | Pure solid or liquid this compound. | Original container or compatible, sealed waste container. | Label as hazardous waste and manage through your institution's Environmental Health & Safety (EHS) office.[9][11] |
| Liquid Waste (Non-Halogenated) | Solutions of Agent 79 in solvents like ethanol, methanol, or acetone. | Clearly labeled, compatible solvent waste container. | Collect for EHS pickup. Do not mix with halogenated solvents.[11] |
| Liquid Waste (Halogenated) | Solutions of Agent 79 in solvents like dichloromethane or chloroform. | Clearly labeled, compatible halogenated solvent waste container. | Collect for EHS pickup. Do not mix with non-halogenated solvents. |
| Aqueous Waste | Dilute aqueous solutions of Agent 79. | Labeled aqueous waste container. | Check SDS and local regulations for pH limits on drain disposal.[12] If hazardous, collect for EHS pickup. Never pour hazardous chemicals down the drain.[10] |
| Contaminated Solid Waste | Gloves, bench paper, pipette tips, and other disposables contaminated with Agent 79. | Lined container labeled "Hazardous Waste." | Bag all contaminated items and place them in the designated solid waste container for EHS pickup.[9] |
| Contaminated Sharps | Needles, scalpels, or other sharps contaminated with Agent 79. | Puncture-proof sharps container labeled "Hazardous Waste." | Collect in an approved sharps container.[11] Do not recap needles. |
| Empty Containers | The original container that held Agent 79. | Varies based on institutional policy. | Triple-rinse the container with a suitable solvent. The first rinsate must be collected as hazardous waste.[5][9] After rinsing, deface the label and dispose of the container as instructed by your EHS office.[9] |
Step 3: Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be decontaminated to prevent cross-contamination and accidental exposure.[13][14]
Experimental Protocol for Decontamination:
-
Prepare Decontamination Solution: Consult the SDS to identify a suitable solvent or cleaning agent that will effectively remove the agent without reacting with it or damaging the equipment. A detergent and water solution is often sufficient for non-specialized cleaning.[13][15]
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[15][16]
-
Perform Decontamination:
-
For glassware and small items, wash thoroughly with the selected decontamination solution, followed by several rinses with purified water.
-
For larger equipment and surfaces, wipe down all contaminated areas with the decontamination solution.[15]
-
-
Manage Decontamination Waste: All disposable materials used for cleaning (e.g., wipes, towels) should be disposed of as contaminated solid waste.[13] Rinsate from highly toxic materials may also need to be collected as hazardous waste.[13]
Step 4: Waste Storage and Disposal
Store all sealed and labeled hazardous waste containers in your designated SAA. This area should be away from incompatible materials.[8]
Disposal Workflow:
-
Schedule Pickup: Once a waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but check institutional policy), request a pickup from your institution's EHS department.[10]
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and regulations.
-
Professional Disposal: The EHS department will transport the waste to a licensed facility for final treatment and disposal, typically via incineration.[17][18]
Diagrams
Caption: Decision workflow for chemical waste disposal.
References
- 1. ehs.com [ehs.com]
- 2. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 14. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 15. uab.edu [uab.edu]
- 16. research.uga.edu [research.uga.edu]
- 17. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 18. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Essential Safety and Handling Guide for Anti-inflammatory Agent 79 (Gold-Based Compounds)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling Anti-inflammatory Agent 79, a designation for gold-based anti-inflammatory compounds. Given that "79" corresponds to the atomic number of gold (Au), this guide focuses on the safe handling, operational protocols, and disposal of such agents, with Auranofin, a common gold-based therapeutic, serving as a key example. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Immediate Safety and Handling
Proper handling of gold-based anti-inflammatory agents is paramount to minimize risks. These compounds can be toxic if ingested and may cause skin and eye irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing | Protects against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be necessary for handling powders or creating aerosols. | Minimizes inhalation of dust or aerosols. |
Storage and Handling Procedures
| Procedure | Guideline |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Handling | Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Emergency First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.[1] |
Disposal Plan
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Agent | Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain. |
| Contaminated Labware | Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material as hazardous waste. |
| Empty Containers | Triple rinse and dispose of in accordance with local regulations. |
Experimental Protocols
While specific protocols will vary depending on the research objectives, the following provides a general framework for in vitro and in vivo studies involving gold-based anti-inflammatory agents.
In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory potential of a gold-based compound on a cellular level.
Cell Line: RAW264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the gold-based compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.
-
In Vivo Anti-inflammatory Model
Objective: To evaluate the in vivo efficacy of a gold-based compound in a mouse model of colitis.
Animal Model: Dextran sulfate sodium (DSS)-induced colitis in C57BL/6 mice.
Methodology:
-
Acclimatization: Acclimate mice for one week before the start of the experiment.
-
Induction of Colitis: Administer DSS in the drinking water for 5-7 days to induce colitis.
-
Treatment: Administer the gold-based compound orally or via intraperitoneal injection daily.
-
Monitoring: Monitor body weight, stool consistency, and the presence of blood in the feces daily.
-
Endpoint Analysis:
-
Macroscopic Scoring: At the end of the study, sacrifice the mice and score the colon for inflammation.
-
Histological Analysis: Collect colon tissue for histological examination to assess tissue damage and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in the colon tissue as an indicator of neutrophil infiltration.
-
Signaling Pathways and Mechanisms of Action
Gold-based anti-inflammatory agents exert their effects through the modulation of key signaling pathways involved in inflammation.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Gold compounds can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2] They can prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a downregulation of pro-inflammatory gene expression.
Caption: In Vitro Experimental Workflow for this compound.
This diagram outlines the key steps in a typical in vitro screening process to evaluate the anti-inflammatory properties of a gold-based compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
